D-Psicose-d
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(3R,4R,5R)-3-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m1/s1/i6D |
InChI Key |
BJHIKXHVCXFQLS-FKMIVRRYSA-N |
Isomeric SMILES |
[2H][C@@]([C@@H]([C@@H](CO)O)O)(C(=O)CO)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to D-Psicose: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose (also known as D-allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is of significant interest to the food and pharmaceutical industries due to its low caloric value and potential health benefits. This technical guide provides an in-depth overview of the discovery of D-Psicose, its natural sources, and the scientific methodologies used for its study. The document includes quantitative data on its natural abundance, detailed experimental protocols for its isolation and analysis, and visualizations of its known signaling pathways and experimental workflows.
Discovery and History
The journey of D-Psicose from a scientific curiosity to a promising low-calorie sweetener has been a multi-decade endeavor.
-
Early Identification (1940s): D-Psicose was first identified in the 1940s.[1]
-
Initial Isolation (1942): The first successful isolation of D-Psicose was from commercial cane molasses.[1]
-
Enzymatic Breakthrough (1994): A pivotal moment in D-Psicose research was the discovery of the enzyme D-tagatose 3-epimerase by Ken Izumori in Japan. This enzyme was found to efficiently convert D-fructose into D-Psicose, paving the way for large-scale production.
Natural Sources of D-Psicose
D-Psicose is found in small quantities in a variety of natural sources. The concentration of this rare sugar can vary depending on the source and processing methods.
| Natural Source | Concentration of D-Psicose |
| Raisins | 38.7 mg/100g[2] |
| Dried Figs | 29.6 mg/100g[2] |
| Wheat | Present in trace amounts[3] |
| Maple Syrup | Present in trace amounts[3] |
| Jackfruit Peel | Present in trace amounts |
| Processed Sugar Cane | Present in trace amounts[3] |
| Kiwi | 9.4 mg/100g[2] |
Experimental Protocols
Isolation and Purification of D-Psicose from Natural Sources
The following protocol is a general methodology for the extraction and purification of D-Psicose from plant materials.
Objective: To isolate and purify D-Psicose from a natural source (e.g., dried figs).
Materials:
-
Dried figs
-
Deionized water
-
Ethanol
-
Activated carbon
-
Diatomaceous earth
-
Ion-exchange resins (cationic and anionic)
-
Chromatography column
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Extraction:
-
Grind the dried figs into a fine powder.
-
Suspend the powder in deionized water at a ratio of 1:10 (w/v).
-
Heat the mixture to 60-70°C for 2 hours with constant stirring to extract the sugars.
-
Centrifuge the mixture to separate the solid residue and collect the supernatant.
-
-
Decolorization and Filtration:
-
Add activated carbon to the supernatant (1-2% w/v) and stir for 30 minutes to remove pigments.
-
Filter the mixture through a bed of diatomaceous earth to remove the activated carbon and other suspended solids.
-
-
Ion Exchange Chromatography:
-
Pass the decolorized extract through a column packed with a strong acid cation exchange resin to remove cations.
-
Subsequently, pass the eluate through a column packed with a weak base anion exchange resin to remove anions.
-
-
Purification by Chromatography:
-
Concentrate the desalted extract using a rotary evaporator.
-
Perform preparative chromatography using a column packed with a suitable resin (e.g., a calcium-form cation exchange resin) to separate D-Psicose from other sugars.
-
Elute the column with deionized water and collect fractions.
-
-
Analysis and Identification:
-
Analyze the collected fractions using an HPLC system equipped with an RI detector. Use an appropriate carbohydrate analysis column.
-
Identify the fractions containing D-Psicose by comparing the retention time with a pure D-Psicose standard.
-
-
Crystallization:
-
Pool the pure D-Psicose fractions and concentrate them under vacuum.
-
Induce crystallization by cooling the concentrated syrup and adding seed crystals of D-Psicose.
-
Collect the crystals by filtration and dry them under vacuum.
-
Quantitative Analysis of D-Psicose by HPLC
Objective: To quantify the concentration of D-Psicose in a sample.
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
Carbohydrate analysis column (e.g., Aminex HPX-87C).
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
D-Psicose standard
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of D-Psicose in deionized water at known concentrations.
-
Sample Preparation: Dilute the sample containing D-Psicose with deionized water to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature (e.g., 85°C).
-
Use a mobile phase of deionized water at a constant flow rate (e.g., 0.6 mL/min).
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the D-Psicose standards against their concentrations.
-
Determine the concentration of D-Psicose in the sample by interpolating its peak area on the standard curve.
-
Signaling Pathways and Experimental Workflows
D-Allulose Signaling Pathway in Adipocytes
D-allulose has been shown to exert anti-adiposity effects through the activation of the AMPK-SIRT1-PGC-1α signaling pathway.[4][5] This pathway plays a crucial role in regulating energy metabolism and adipogenesis.
Caption: D-Allulose signaling pathway in adipocytes.
Experimental Workflow for D-Psicose Research
The following diagram illustrates a general workflow for the discovery, isolation, and bioactivity testing of D-Psicose from natural sources.
Caption: General experimental workflow for D-Psicose research.
Conclusion
D-Psicose holds considerable promise as a low-calorie sugar substitute with potential therapeutic applications. Its discovery and the development of efficient production methods have opened new avenues for its use in food and medicine. Further research into its natural sources, physiological effects, and underlying molecular mechanisms will continue to expand our understanding and utilization of this rare sugar. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field.
References
- 1. Psicose Contents in Various Food Products and its Origin [jstage.jst.go.jp]
- 2. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
D-Psicose: A Technical Guide on the C-3 Epimer of D-Fructose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose, also known as D-allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2][3] It is naturally present in small quantities in various food products like fruits and processed cane molasses.[1][4] Unlike its abundant epimer, D-fructose, D-psicose is poorly metabolized in the human body, resulting in a near-zero caloric value.[1][5] This unique characteristic, coupled with its sucrose-like taste and texture, has positioned D-psicose as a promising sugar substitute with potential therapeutic applications. This technical guide provides a comprehensive overview of the core scientific and technical aspects of D-psicose, including its biochemical properties, enzymatic production, metabolic fate, and physiological effects, with a focus on its potential in managing metabolic disorders.
Biochemical Properties and Production
D-Psicose is a ketohexose with the same molecular formula as D-fructose (C6H12O6) but differs in the stereochemical orientation of the hydroxyl group at the C-3 position.[6][1] This subtle structural difference is the basis for its distinct metabolic and physiological properties.
Enzymatic Production
The commercial production of D-psicose is primarily achieved through the enzymatic epimerization of D-fructose.[6][1][7] This bioconversion is catalyzed by D-tagatose 3-epimerases (DTEases) or D-psicose 3-epimerases (DPEases).[6][1][8]
Experimental Protocol: Enzymatic Production of D-Psicose
A common method for the enzymatic production of D-psicose involves the following steps:
-
Enzyme Source: D-psicose 3-epimerase is cloned from microorganisms such as Agrobacterium tumefaciens and expressed in a suitable host like Escherichia coli.[8]
-
Enzyme Immobilization: For large-scale and continuous production, the enzyme is often immobilized to improve stability and reusability.[6][1]
-
Reaction Conditions: A high concentration of D-fructose solution (e.g., 700 g/liter ) is prepared.[8] The immobilized enzyme is added to the fructose solution. The reaction is carried out at an optimal temperature (e.g., 50°C) and pH (e.g., 8.0) with the presence of a cofactor like Mn2+ to enhance enzyme activity.[8]
-
Conversion and Purification: The reaction proceeds until an equilibrium is reached, typically with a conversion yield of around 32-33%.[8] The resulting mixture of D-psicose and D-fructose is then subjected to purification processes, such as chromatography, to isolate pure D-psicose.
Below is a diagram illustrating the enzymatic conversion of D-fructose to D-psicose.
References
- 1. scirp.org [scirp.org]
- 2. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Study on Long-Term Toxicity of D-Psicose in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decrease in the d-Psicose Content of Processed Foods Fortified with a Rare Sugar [jstage.jst.go.jp]
- 6. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 7. CN106520863A - Production technology for preparing D-psicose through enzymatic transesferification of D-fructose - Google Patents [patents.google.com]
- 8. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Effects of Rare Sugars: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Rare sugars, monosaccharides that are sparingly found in nature, are gaining significant attention within the scientific community for their potential therapeutic applications. Unlike common sugars such as glucose and fructose, many rare sugars exhibit unique physiological effects, including modulation of glycemic control, body weight management, and gut microbiome composition. These properties make them promising candidates for the development of novel therapeutics and functional food ingredients. This technical guide provides an in-depth overview of the core physiological effects of prominent rare sugars, including allulose, D-tagatose, and L-arabinose, with a focus on quantitative data from human clinical trials, detailed experimental methodologies, and the underlying signaling pathways.
Glycemic Control
Rare sugars have demonstrated a remarkable ability to modulate postprandial glucose and insulin responses, making them a key area of interest for managing metabolic disorders like type 2 diabetes.
Allulose (D-Psicose)
Allulose, a C-3 epimer of fructose, is a near-zero-calorie sugar that has been shown to suppress the glycemic response to carbohydrates.
Quantitative Data from Human Clinical Trials:
| Parameter | Dosage | Study Population | Results | Reference |
| Postprandial Plasma Glucose iAUC | 10 g allulose with 75 g glucose | 24 participants with type 2 diabetes | 8% reduction compared to control (glucose alone)[1][2] | [1][2] |
| Postprandial Plasma Glucose iAUC | 15 g allulose with 30 g sucrose | 14 participants with diabetes | 24% reduction compared to sucrose alone[3] | [3] |
| Postprandial Insulin iAUC | 15 g allulose with 30 g sucrose | 14 participants with diabetes | 33% reduction compared to sucrose alone[3] | [3] |
| Peak Postprandial Glucose | 8.5 g allulose with a standard diabetic diet | Patients with type 2 diabetes | Mean peak PPG of 173 mg/dL vs. 191 mg/dL with a normal diabetic diet[4] | [4] |
| Postprandial Glucose iAUC (0-180 min) | 8.5 g allulose before iftar meal | 12 participants with type 2 diabetes during Ramadan | Significantly lower compared to the control period[5] | [5] |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) with Allulose
A common method to assess the effect of allulose on glycemic response is a randomized, controlled, crossover clinical trial.[1][2]
-
Participants: Individuals with type 2 diabetes or healthy subjects.
-
Intervention: Participants consume a beverage containing a standard glucose load (e.g., 75g) with or without a specified dose of allulose (e.g., 5g or 10g).
-
Procedure:
-
After an overnight fast, a baseline blood sample is collected.
-
Participants consume the test beverage within a specified timeframe (e.g., 5-10 minutes).
-
Blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) post-ingestion.
-
-
Primary Outcome Measures: Incremental area under the curve (iAUC) for plasma glucose and insulin.
-
Secondary Outcome Measures: Peak glucose and insulin concentrations, time to peak.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
Figure 1. Workflow for an Oral Glucose Tolerance Test (OGTT) to evaluate the effect of allulose.
D-Tagatose
D-Tagatose, another rare sugar with low caloric value, has shown potential in long-term glycemic management.
Quantitative Data from Human Clinical Trials:
| Parameter | Dosage | Study Duration | Study Population | Results | Reference |
| HbA1c | 5.0 g, three times a day | 6 months | Mild type 2 diabetes | Minimal dose required to reduce HbA1c | [6] |
| HbA1c | 7.5 g, three times a day | 6 months | Mild type 2 diabetes | Greatest reduction in HbA1c | [6] |
| Fasting Glucose | 7.5 g, three times a day | 6 months | Mild type 2 diabetes | Baseline: 136.7 ± 22.8 mg/dL; 6 months: 123.1 ± 17.1 mg/dL (p=0.0268) | [6] |
| Serum Insulin | 7.5 g, three times a day | 6 months | Mild type 2 diabetes | Baseline: 8.5 ± 8.2 µIU/mL; 6 months: 5.0 ± 3.6 µIU/mL | [6] |
Experimental Protocol: Long-term Glycemic Control Study with D-Tagatose
To evaluate the long-term effects of D-tagatose, a randomized, single-blind, placebo-controlled trial is often employed.
-
Participants: Individuals with type 2 diabetes.
-
Intervention: Participants are randomized to receive different doses of D-tagatose (e.g., 2.5g, 5.0g, 7.5g) or a placebo, taken three times a day with meals for an extended period (e.g., 6-12 months).
-
Procedure:
-
Baseline measurements of HbA1c, fasting blood glucose, and other metabolic parameters are taken.
-
Participants consume the assigned treatment for the duration of the study.
-
Follow-up measurements are taken at regular intervals (e.g., 3 and 6 months).
-
-
Primary Outcome Measure: Change in HbA1c from baseline.
-
Secondary Outcome Measures: Changes in fasting blood glucose, insulin levels, lipid profile, and body weight.
L-Arabinose
L-Arabinose is a pentose that acts as a potent inhibitor of intestinal sucrase, thereby reducing the glycemic impact of sucrose.
Quantitative Data from Human Clinical Trials:
| Parameter | Intervention | Study Population | Results | Reference |
| Peak Glucose | 4% L-arabinose in sucrose beverage | 15 healthy men | 11% lower peak glucose | [5] |
| Peak Insulin | 4% L-arabinose in sucrose beverage | 15 healthy men | 33% lower and delayed peak insulin | [5] |
| Insulin iAUC | 4% L-arabinose in sucrose beverage | 15 healthy men | 23% reduction | [5] |
| C-peptide iAUC | 4% L-arabinose in sucrose beverage | 15 healthy men | 9% reduction | [5] |
| GLP-1 iAUC | 4% L-arabinose in sucrose beverage | 15 healthy men | 53% increase | [5] |
| GIP iAUC | 4% L-arabinose in sucrose beverage | 15 healthy men | 28% reduction | [5] |
Experimental Protocol: In Vitro Sucrase Inhibition Assay
The inhibitory effect of L-arabinose on sucrase activity can be assessed using an in vitro assay with Caco-2 human intestinal cells.[7]
-
Cell Culture: Caco-2 cells are cultured on filter inserts for 21 days to allow for differentiation into a monolayer of enterocyte-like cells.
-
Enzyme Preparation: The differentiated cells are homogenized to create an enzyme preparation containing intestinal disaccharidases.
-
Assay Procedure:
-
The enzyme preparation is incubated with varying concentrations of sucrose (substrate) in the presence or absence of different concentrations of L-arabinose (inhibitor).
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes).
-
The amount of glucose released is measured using a glucose assay kit.
-
-
Data Analysis: The type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) are determined using kinetic plots such as Lineweaver-Burk. L-arabinose has been shown to be an uncompetitive inhibitor of sucrase.[8]
Signaling Pathways and Molecular Mechanisms
The physiological effects of rare sugars are underpinned by their interactions with various cellular and molecular pathways.
Allulose and the NF-κB Signaling Pathway
Allulose has demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
The effect of allulose on the NF-κB pathway can be investigated in cell culture models, such as HepG2 human hepatoma cells.[9]
-
Cell Treatment: HepG2 cells are treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of allulose.
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from the cells.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for NF-κB subunits (e.g., p65, p50) and the inhibitory protein IκB.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
Protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the protein bands is quantified to determine changes in the expression and cellular localization of NF-κB pathway components.
Signaling Pathway: Allulose Inhibition of NF-κB
Figure 2. Allulose inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.
D-Tagatose and Glucokinase Activation
D-Tagatose is thought to exert some of its glycemic control effects by activating glucokinase (GK), the primary glucose sensor in pancreatic β-cells and hepatocytes.
Experimental Evidence:
While the precise molecular mechanism is still under investigation, studies suggest that tagatose may promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes, thereby increasing glucose phosphorylation and glycogen synthesis.[10] Further research using techniques like small-angle X-ray scattering (SAXS) could help elucidate the conformational changes in glucokinase induced by tagatose, similar to studies on other glucokinase activators.[11]
Signaling Pathway: Postulated Mechanism of Tagatose on Glucokinase
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of small doses of fructose and allulose on postprandial glucose metabolism in type 2 diabetes: A double-blind, randomized, controlled, acute feeding, equivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-arabinose selectively inhibits intestinal sucrase in an uncompetitive manner and suppresses glycemic response after sucrose ingestion in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Metabolic Pathway of D-Psicose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose, also known as D-Allulose, is a C-3 epimer of D-fructose and is classified as a "rare sugar" due to its limited presence in nature.[1] It exhibits approximately 70% of the sweetness of sucrose but with a caloric value close to zero, making it a subject of intense research for its potential as a sugar substitute and a functional food ingredient.[2][3] This technical guide provides a comprehensive overview of the in vivo metabolic pathway of D-Psicose, detailing its absorption, distribution, metabolism, and excretion (ADME). It also explores its influence on key metabolic signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacokinetics and physiological effects of D-Psicose.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic fate of D-Psicose in vivo is characterized by good absorption followed by rapid elimination, with minimal metabolic utilization.[4]
Absorption
Following oral administration, D-Psicose is readily absorbed from the small intestine into the bloodstream.[5][6] Studies in rats have shown that it is partly absorbable in the digestive tract.[1] Intestinal transport of D-Allulose is believed to be mediated by glucose transporter type 5 (GLUT5), although with a lower affinity compared to D-fructose.[2]
Distribution
Once absorbed, D-Psicose is distributed throughout the body via systemic circulation. Autoradiography studies in mice have shown high signals of ¹⁴C-labeled D-Psicose in the liver, kidney, and bladder.[4][6] Notably, accumulation of D-Psicose has not been observed in the brain.[4][6] While it is distributed to various organs, the highest concentrations are typically found in the liver and kidneys.[7]
Metabolism
A key characteristic of D-Psicose is its metabolic stability. Unlike its epimer D-fructose, which is rapidly metabolized in the liver, D-Psicose is not significantly metabolized and does not contribute to hepatic energy production.[2][8] In vitro studies using human and rat hepatocytes demonstrated that D-Psicose remains highly stable, with 94.5–96.8% remaining after 240 minutes, whereas fructose is rapidly metabolized.[8] This suggests that D-Psicose is not a substrate for fructokinase, the primary enzyme in fructose metabolism.[8] A small, unabsorbed portion may undergo partial fermentation by gut microbiota in the cecum, leading to the production of short-chain fatty acids.[1][2]
Excretion
D-Psicose is rapidly eliminated from the body, primarily through urinary excretion.[5] In rats, following oral administration, approximately 33% of the dose is excreted in the urine within 2 hours.[4][5] After intravenous administration, urinary excretion can be as high as 50% within 1 hour.[4][6] A smaller portion of ingested D-Psicose is excreted in the feces.[1] Studies have shown that within 24 hours of a single oral dose, 11-15% is found in urine and 8-13% in feces.[1] Seven days after a single oral dose, the remaining amounts in the whole body are less than 1%.[4]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacokinetic parameters of D-Psicose from in vivo studies.
Table 1: Pharmacokinetic Profile of D-Psicose in Wistar Rats after a Single Oral Dose (100 mg/kg) [4][5]
| Time Point | Blood Concentration (μg/g) | Cumulative Urinary Excretion |
| 10 min | 11.3 ± 6.4 | - |
| 30 min | 41.8 ± 16.2 | - |
| 60 min | 48.5 ± 15.6 (Cmax) | 20% |
| 120 min | 39.2 ± 9.5 | 33% |
Table 2: Pharmacokinetic Profile of D-Psicose in Rats after a Single Intravenous Dose [4][8]
| Parameter | Value |
| Half-life (t½) | 57 - 72.2 minutes |
| Systemic Clearance | 15.8 mL/min/kg |
| Urinary Excretion (within 1 hour) | ~50% |
Table 3: Tissue Distribution of ¹⁴C-labeled D-Psicose in Rodents [4][5][6]
| Organ | Observation |
| Liver | High accumulation detected |
| Kidney | High accumulation detected |
| Bladder | High signals observed |
| Brain | No accumulation observed |
Influence on Metabolic Signaling Pathways
While not being metabolized for energy, D-Psicose exerts significant influence over glucose and lipid metabolic pathways.
Glucose Metabolism
D-Psicose has been shown to improve glucose tolerance and insulin sensitivity.[9][10] One of the proposed mechanisms is its ability to promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[10][11] This enhances the liver's capacity to take up glucose from the blood and convert it into glycogen, thereby helping to regulate postprandial blood glucose levels.[10][12] Additionally, D-Psicose can inhibit intestinal α-glucosidases like sucrase and maltase, which delays carbohydrate digestion and subsequent glucose absorption.[13]
Lipid Metabolism
D-Psicose favorably alters lipid metabolism by decreasing lipogenesis and increasing fatty acid oxidation.[14][15] Studies in rats have demonstrated that a D-Psicose-supplemented diet leads to significantly lower activity of hepatic lipogenic enzymes.[14][16] It also reduces the accumulation of abdominal fat and lowers hepatic triglyceride and total cholesterol concentrations.[9][10][17] These effects are associated with enhanced energy expenditure.[14]
Experimental Protocols
In Vivo Pharmacokinetic Study Using Radiolabeled D-Psicose
This protocol outlines the methodology used to determine the ADME of D-Psicose in rats.[4][5]
-
Synthesis of Radiolabeled Compound: ¹⁴C-labeled D-Psicose is synthesized enzymatically from ¹⁴C-labeled D-allose.
-
Animal Model: Male Wistar rats are used for the study.
-
Administration:
-
Oral: A solution of ¹⁴C-D-Psicose (e.g., 100 mg/kg) is administered via oral gavage.
-
Intravenous: A solution of ¹⁴C-D-Psicose is injected into a tail vein.
-
-
Sample Collection: At predetermined time points (e.g., 10, 30, 60, 120 minutes), animals are sacrificed.
-
Blood is collected via cardiac puncture.
-
Urine is collected from the bladder.
-
Organs (liver, kidney, brain, spleen, etc.) and gastrointestinal contents are harvested.
-
-
Sample Processing:
-
Blood and homogenized tissues are processed for analysis.
-
-
Quantification: The radioactivity in each sample is measured using a liquid scintillation counter to determine the concentration of D-Psicose and its distribution.
-
Autoradiography (optional): For visualization of distribution, C3H mice can be injected with ¹⁴C-D-Psicose, and whole-body autoradiograms are prepared at different time points.[6]
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess the effect of D-Psicose on glucose homeostasis.[10]
-
Animal Model: Genetically diabetic models like Otsuka Long-Evans Tokushima Fatty (OLETF) rats or C57BL/6J db/db mice are often used.[9][10]
-
Acclimatization and Diet: Animals are fed a standard diet or a diet supplemented with D-Psicose (e.g., 5% in drinking water) for a specified period (e.g., 13 weeks).[10]
-
Fasting: Prior to the test, animals are fasted overnight.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.
-
Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally. In some protocols, D-Psicose is co-administered with the glucose load.[13]
-
Serial Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Analysis: Plasma glucose and insulin concentrations are measured for each time point. The area under the curve (AUC) for both glucose and insulin is calculated to assess glucose tolerance and insulin response.[9]
Visualizations
Diagram 1: Metabolic Pathway of D-Psicose
Caption: Overview of D-Psicose ADME pathway from ingestion to excretion.
Diagram 2: Experimental Workflow for a Pharmacokinetic Study```dot
// Nodes start [label="Start: Acclimatize\nWistar Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; admin [label="Administer ¹⁴C-D-Psicose\n(Oral or IV)", fillcolor="#FBBC05", fontcolor="#202124"]; sacrifice [label="Sacrifice Animals at\nTime Points (t=10, 30, 60, 120 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect [label="Collect Samples:\nBlood, Urine, Tissues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="Homogenize Tissues &\nPrepare Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="Measure Radioactivity\n(Liquid Scintillation Counter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Data Analysis:\nCalculate Concentrations, t½, etc.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Determine\nPharmacokinetic Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> admin; admin -> sacrifice; sacrifice -> collect; collect -> process; process -> measure; measure -> analyze; analyze -> end; }
References
- 1. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rare sugar D-psicose improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of dietary D-psicose on diurnal variation in plasma glucose and insulin concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanisms of D-Psicose: A Technical Guide for Researchers
An In-depth Examination of the Biochemical and Physiological Actions of a Promising Low-Calorie Sugar
Introduction: D-Psicose (also known as D-Allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention within the scientific community for its potential as a low-calorie sugar substitute with intriguing physiological effects.[1] Unlike its abundant isomer, D-fructose, D-psicose is poorly metabolized and provides virtually zero energy to the body.[2] This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of D-Psicose, with a focus on its effects on glucose and lipid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical pathways and experimental evidence supporting the therapeutic potential of D-Psicose.
Absorption, Metabolism, and Excretion
D-Psicose is partially absorbed in the small intestine and subsequently excreted in the urine, with a significant portion undergoing fermentation by gut microbiota in the cecum.[3] Studies in rats have shown that following oral administration, a substantial percentage of D-psicose is excreted in both urine and feces.[3] The portion that is absorbed is not significantly metabolized for energy, contributing to its low-calorie properties.[2]
Mechanism of Action in Glucose Metabolism
D-Psicose exerts its influence on glucose homeostasis through multiple mechanisms, primarily centered around the inhibition of carbohydrate-digesting enzymes and the modulation of hepatic glucose metabolism.
Inhibition of Intestinal α-Glucosidases
A key mechanism by which D-Psicose lowers postprandial blood glucose is through the inhibition of intestinal α-glucosidases, such as sucrase and maltase.[3] By competitively inhibiting these enzymes, D-Psicose delays the breakdown of dietary carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption and blunting the post-meal glycemic spike.[3]
Modulation of Hepatic Glucose Metabolism
D-Psicose has been shown to improve insulin sensitivity and glucose tolerance.[4] A significant finding is its ability to induce the translocation of glucokinase (GK) from the nucleus to the cytoplasm in hepatocytes.[4] Glucokinase is a key enzyme in hepatic glucose uptake and glycogen synthesis. Its translocation to the cytoplasm enhances its activity, leading to increased glucose phosphorylation and subsequent glycogen storage.[4] This mechanism contributes to the lowering of blood glucose levels.
Mechanism of Action in Lipid Metabolism
D-Psicose has demonstrated favorable effects on lipid profiles, primarily by reducing lipogenesis and promoting fatty acid oxidation.
Suppression of Hepatic Lipogenesis
Studies in animal models have consistently shown that dietary D-Psicose supplementation leads to a reduction in body weight and abdominal fat accumulation.[5][6] This is attributed to the downregulation of key lipogenic enzymes in the liver. D-Psicose suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[7] The downregulation of SREBP-1c leads to decreased expression and activity of its target genes, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), resulting in reduced de novo fatty acid synthesis.[7]
Activation of AMP-Activated Protein Kinase (AMPK)
D-Psicose has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] AMPK activation shifts metabolism from anabolic processes, such as fatty acid synthesis, to catabolic processes, such as fatty acid oxidation.[8] The precise molecular mechanism by which D-Psicose activates AMPK is still under investigation but is thought to be related to an increase in the cellular AMP:ATP ratio.[8] Activated AMPK phosphorylates and inactivates ACC, further inhibiting lipogenesis, and promotes the expression of genes involved in fatty acid oxidation.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of D-Psicose.
Table 1: Effects of D-Psicose on Body Weight and Adipose Tissue in Rats
| Study | Animal Model | D-Psicose Dose | Duration | Body Weight Change (vs. Control) | Abdominal Adipose Tissue Weight (vs. Control) |
| Matsuo et al. (2001) | Wistar rats | 5% in diet | 28 days | Lower | Significantly Lower |
| Ochiai et al. (2014) | Sprague-Dawley rats | 3% in diet | 4 weeks | Significantly Lower (389 ± 3g vs 426 ± 6g) | Lower |
| Yagi & Matsuo (2009) | Wistar rats | 3% in diet | 18 months | Significantly Lower | Significantly Lower |
Table 2: Effects of D-Psicose on Plasma Glucose and Insulin in Rats
| Study | Animal Model | D-Psicose Dose | Condition | Plasma Glucose (vs. Control) | Plasma Insulin (vs. Control) |
| Hossain et al. (2011) | OLETF rats (T2DM) | 5% in drinking water | 13 weeks | Significantly Lower | Lower |
| Matsuo et al. (2006) | Wistar rats | 5% in diet | 8 weeks | Lower at all time points | Higher at all time points |
Table 3: Effects of D-Psicose on Hepatic Lipogenic Enzyme Activity in Rats
| Study | Animal Model | D-Psicose Dose | Fatty Acid Synthase Activity (vs. Control) | Glucose-6-Phosphate Dehydrogenase Activity (vs. Control) |
| Matsuo et al. (2001) | Wistar rats | 5% in diet | Significantly Lower | Significantly Lower |
| Ochiai et al. (2014) | Sprague-Dawley rats | 3% in diet | Significantly Lower | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of D-Psicose on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
D-Psicose (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.
-
Prepare various concentrations of D-Psicose and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the enzyme solution, and 20 µL of the test compound or control solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution (e.g., 0.1 M).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Animal Feeding Study
Objective: To evaluate the long-term effects of dietary D-Psicose on body weight, fat accumulation, and metabolic parameters in rats.
Materials:
-
Male Wistar rats (3 weeks old)
-
Standard rodent chow (e.g., AIN-93G)
-
D-Psicose
-
Sucrose (as control)
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Acclimatize rats to individual housing and the standard diet for one week.
-
Randomly divide the rats into two groups: a control group receiving the standard diet with a certain percentage of sucrose (e.g., 5%), and a test group receiving the standard diet with the same percentage of D-Psicose.[5]
-
Provide the respective diets and water ad libitum for a specified period (e.g., 18 months).[5]
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the study period, anesthetize the rats and collect blood samples for biochemical analysis (glucose, insulin, lipids).
-
Dissect and weigh various organs and adipose tissue depots (e.g., epididymal, perirenal, mesenteric).
-
Homogenize liver tissue for enzyme activity assays and gene expression analysis.
Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To assess the effect of D-Psicose on glucose tolerance.
Materials:
-
Rats (fasted overnight)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.[9]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.[9]
-
Administer the glucose solution orally via gavage.[9]
-
Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Quantification of Hepatic Gene Expression by RT-qPCR
Objective: To measure the mRNA levels of key genes involved in lipogenesis (e.g., SREBP-1c, FAS, ACC) and fatty acid oxidation.
Materials:
-
Liver tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan probes
-
Gene-specific primers for target genes and a reference gene (e.g., β-actin)
Procedure:
-
RNA Extraction: Isolate total RNA from liver tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10][11]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.[10]
Western Blot Analysis of Phosphorylated AMPK
Objective: To determine the effect of D-Psicose on the phosphorylation (activation) of AMPK.
Materials:
-
Liver tissue lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse liver tissue samples in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total AMPKα to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated AMPK to total AMPK.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. gene-quantification.de [gene-quantification.de]
- 8. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. intranet.mmrx.org [intranet.mmrx.org]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Toxicology of D-Psicose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose, found in small quantities in some natural products.[1][2][3] Due to its low-calorie properties and potential health benefits, it is gaining interest as a sugar substitute.[4] This technical guide provides a comprehensive overview of the toxicology studies conducted on D-Psicose to support its safety assessment for use in food and beverage products. The information presented is compiled from publicly available literature and regulatory submissions, including Generally Recognized as Safe (GRAS) notices filed with the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of a substance is fundamental to assessing its potential toxicity. Studies in rats have shown that D-Psicose is partially absorbed from the digestive tract.[11] Following oral administration, D-Psicose is readily absorbed into the bloodstream, with peak blood concentrations observed at around one hour.[12] It is then distributed to various organs, with some accumulation detected in the liver.[12] A significant portion of the absorbed D-Psicose is not metabolized and is excreted unchanged in the urine and feces.[11][13] In humans, approximately 70% of ingested D-Psicose is excreted in the urine.[13] The portion that is not absorbed in the small intestine may undergo some fermentation by microflora in the large intestine.[11]
Acute Toxicity
Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. In rats, D-Psicose has a high median lethal dose (LD50), classifying it as a substance with low acute toxicity.[1][2][3][14][15][16]
Table 1: Acute Oral Toxicity of D-Psicose in Rats
| Species | Strain | Sex | Route of Administration | LD50 (g/kg body weight) | Reference(s) |
| Rat | - | - | Oral | 16 | [1][2][3][15][16] |
| Rat | - | - | Oral | 15.8-16.3 | [8] |
Experimental Protocol: Acute Oral Toxicity Study (General)
A generalized protocol for an acute oral toxicity study, based on standard methodologies, is as follows:
-
Test Species: Rats (specific strain may vary).
-
Animal Housing: Housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Access to standard chow and water, except for a brief fasting period before administration of the test substance.
-
Dose Administration: A single dose of D-Psicose is administered via oral gavage. A control group receives the vehicle (e.g., water).
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Endpoints:
-
Mortality
-
Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.)
-
Body weight changes
-
Gross necropsy at the end of the observation period.
-
Subchronic Toxicity
Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days. Several subchronic studies have been conducted on D-Psicose in rats.
Table 2: Subchronic Oral Toxicity of D-Psicose in Rats
| Study Duration | Species | Strain | Sex | Dose Levels | NOAEL (mg/kg bw/day) | Key Findings | Reference(s) |
| 90 days | Rat | Wistar | Male | 3% in diet | Not explicitly stated, but no adverse effects observed | Increased relative weights of liver and kidneys, not considered toxicologically significant.[15] | [15] |
| 90 days | Rat | - | - | - | 1670-2000 | No adverse effects attributable to D-psicose. | [6][9] |
| 90 days | Rat | - | Both | 0, 1250, 2500, 5000 mg/kg/day | 5000 | Minor, non-adverse, compound-related changes in the high-dose group. | [17] |
Experimental Protocol: 90-Day Oral Toxicity Study in Rats
The following is a representative experimental protocol for a 90-day subchronic oral toxicity study:
-
Test Species: Wistar rats.[15]
-
Animal Age at Start: Typically young adults (e.g., 3 weeks old).[15]
-
Groups: Multiple dose groups and a control group.
-
Dose Administration: D-Psicose is administered daily, mixed in the diet, for 90 days.[15]
-
Endpoints:
-
In-life:
-
Clinical observations
-
Body weight and food consumption
-
Ophthalmology
-
-
At Terminations:
-
Hematology
-
Clinical chemistry
-
Urinalysis
-
Gross pathology
-
Organ weights
-
Histopathology of selected tissues
-
-
Chronic Toxicity
Chronic toxicity studies assess the potential adverse effects of long-term exposure to a substance, typically over a significant portion of the animal's lifespan.
Table 3: Chronic Oral Toxicity of D-Psicose in Rats
| Study Duration | Species | Strain | Sex | Dose Levels | NOAEL (mg/kg bw/day) | Key Findings | Reference(s) |
| 12-18 months | Rat | Wistar | Male | 3% in diet (approx. 1280 mg/kg bw/day) | 1280 | Lower body weight gain and intra-abdominal adipose tissue weight. Increased relative weights of liver and kidney, not considered toxicologically significant. No gross pathological findings. | [1][3][5][14][16] |
Experimental Protocol: Chronic Oral Toxicity Study in Rats
A typical protocol for a chronic oral toxicity study is outlined below:
-
Groups: A group receiving D-Psicose in the diet and a control group receiving a standard diet or a diet with a comparator like sucrose.[1][3][16]
-
Dose Administration: D-Psicose is incorporated into the diet and provided for an extended period (e.g., 12-18 months).[1][3][16]
-
Endpoints:
-
In-life:
-
Clinical observations
-
Body weight and food consumption
-
Palpable masses
-
-
At Termination:
-
Hematology
-
Clinical chemistry
-
Gross pathology
-
Organ weights
-
Histopathology of a comprehensive list of tissues
-
-
Genotoxicity
Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). D-Psicose has been evaluated in a battery of genotoxicity tests and has been found to be non-genotoxic.[6][9]
Table 4: Genotoxicity Studies of D-Psicose
| Assay Type | Test System | Result | Reference(s) |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | [6][9] |
| In vitro Chromosomal Aberration Assay | Mammalian Cells | Negative | [6][9] |
| In vivo Micronucleus Test | Rodent | Negative | [6][9] |
Experimental Workflow: Genotoxicity Testing Battery
The following diagram illustrates a typical workflow for a battery of in vitro and in vivo genotoxicity assays.
References
- 1. The Study on Long-Term Toxicity of D-Psicose in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The study on long-term toxicity of d-psicose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Failure of d-psicose absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The 90-day oral toxicity of d-psicose in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. 90-Day repeated oral toxicity test of D-allulose produced from Microbacterium foliorum - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Psicose: A Comprehensive Technical Guide to Structural Analysis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the pharmaceutical and food industries for its low-calorie properties and potential health benefits. Its unique structure contributes to its distinct metabolic fate and physiological effects, including the suppression of hepatic lipogenic enzymes. This technical guide provides an in-depth overview of the structural analysis and characterization of D-Psicose, detailing the experimental protocols for key analytical techniques and summarizing the current understanding of its interaction with cellular signaling pathways.
Physicochemical Properties
D-Psicose is a white crystalline solid with a molecular formula of C6H12O6 and a molecular weight of 180.16 g/mol . It exists in equilibrium as a mixture of α and β furanose and pyranose forms in solution.
| Property | Value | Reference |
| Molecular Formula | C6H12O6 | --INVALID-LINK-- |
| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |
| Crystalline Form | β-D-psicopyranose | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pna21 | [1] |
| Unit Cell Dimensions | a = 11.2629 (5) Å, b = 5.3552 (3) Å, c = 12.6538 (6) Å | [1] |
Structural Elucidation Workflow
The structural elucidation of D-Psicose, like other monosaccharides, follows a systematic workflow involving multiple analytical techniques to determine its connectivity, stereochemistry, and conformation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of D-Psicose in solution, providing insights into its covalent structure and stereochemistry.
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and their connectivities to establish the structure of D-Psicose.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of purified D-Psicose in 0.5 mL of deuterium oxide (D₂O).
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire two-dimensional (2D) NMR spectra, including:
-
Correlation Spectroscopy (COSY) to identify proton-proton couplings.
-
Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded protons and carbons.
-
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign the chemical shifts and determine coupling constants to elucidate the structure.
¹H and ¹³C NMR Chemical Shift Assignments for D-Psicose in D₂O (pH 7.4, 298K):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | 4.338, 3.792 | 108.404 |
| C2 | - | 66.933 |
| C3 | 4.195 | 74.476 |
| C4 | 4.091 | 77.352 |
| C5 | 4.002 | 85.459 |
| C6 | 3.633, 3.432 | 66.695 |
| Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000020. |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of D-Psicose in its solid, crystalline state.
Objective: To determine the precise atomic coordinates, bond lengths, bond angles, and the absolute configuration of D-Psicose.
Methodology:
-
Crystallization: D-Psicose is crystallized from an aqueous solution. For racemic mixtures, D- and L-psicose are mixed in equal amounts and dissolved in hot water, followed by cooling to induce crystallization.[1]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature.[1]
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson synthesis. The atomic model is then refined to fit the experimental data.[1]
Crystallographic Data for β-D,L-psicose:
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 11.2629 (5) |
| b (Å) | 5.3552 (3) |
| c (Å) | 12.6538 (6) |
| V (ų) | 763.21 (6) |
| Data from Ishii et al. (2015)[1] |
In the crystalline state, D-psicose adopts a β-pyranose conformation.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile sugars like D-Psicose, derivatization is required.
Objective: To analyze the purity of D-Psicose and to perform linkage analysis of its derivatives.
Methodology:
-
Derivatization (O-methyloxime acetate):
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the components.
-
Mass Spectrometry: Acquire mass spectra of the eluting compounds using electron ionization (EI).
-
-
Data Analysis: Identify the D-Psicose derivative based on its retention time and mass spectrum. The fragmentation pattern provides structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of D-Psicose.
Objective: To assess the purity of D-Psicose and to quantify its concentration in various samples.
Methodology:
-
Sample Preparation: Dissolve the D-Psicose sample in the mobile phase.
-
HPLC System:
-
Column: Amino-propyl silane column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Detector: Refractive Index Detector (RID).
-
-
Analysis: Inject the sample and monitor the chromatogram. The retention time is used for identification, and the peak area is used for quantification against a standard curve.
Signaling Pathway Analysis
D-Psicose has been shown to modulate several key signaling pathways involved in metabolism, particularly lipid metabolism.
D-Psicose and Lipid Metabolism
Studies have indicated that D-Psicose can reduce lipogenesis and enhance fatty acid oxidation. This is thought to be mediated, in part, through the modulation of key regulatory proteins such as AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c).
AMPK Activation: AMPK is a key energy sensor in cells.[3] Its activation, typically through phosphorylation, leads to the inhibition of anabolic pathways like fatty acid synthesis and the activation of catabolic pathways like fatty acid oxidation.[3][4] While direct activation of AMPK by D-Psicose requires further investigation, the observed metabolic effects of D-Psicose are consistent with AMPK activation.
SREBP-1c Regulation: SREBP-1c is a major transcription factor that promotes the expression of genes involved in lipogenesis.[5] Insulin is a known activator of SREBP-1c expression and its translocation to the nucleus.[6] Given that D-Psicose reduces lipogenesis, it is hypothesized to inhibit the SREBP-1c pathway, potentially by interfering with its expression or nuclear translocation.
D-Psicose and p38-MAPK Pathway
Research has also shown that D-Psicose can inhibit the high-glucose-induced expression of monocyte chemoattractant protein-1 (MCP-1) in human umbilical vein endothelial cells.[7] This inhibitory effect is mediated in part through the inhibition of the p38 Mitogen-Activated Protein Kinase (p38-MAPK) pathway.[7]
Conclusion
The structural analysis and characterization of D-Psicose employ a multi-faceted approach, combining spectroscopic and crystallographic techniques to provide a comprehensive understanding of its molecular architecture. This structural knowledge is fundamental to elucidating its biological activities, including its notable effects on lipid metabolism and inflammatory signaling pathways. Further research into the direct molecular targets of D-Psicose will be crucial for fully realizing its therapeutic potential in the management of metabolic disorders.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol regulatory element binding protein-1c expression and action in rat muscles: insulin-like effects on the control of glycolytic and lipogenic enzymes and UCP3 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin activates the rat sterol-regulatory-element-binding protein 1c (SREBP-1c) promoter through the combinatorial actions of SREBP, LXR, Sp-1 and NF-Y cis-acting elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of D-Psicose from D-Fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose.[1] It has garnered significant attention in the food, pharmaceutical, and agricultural industries due to its unique physiological benefits, including being a low-calorie sweetener with only 0.3% of the energy of sucrose while retaining 70% of its sweetness.[1][2] Its potential applications in managing obesity, diabetes, hyperglycemia, and hyperlipidemia make it a molecule of high interest.[2] While chemical synthesis is challenging and expensive, enzymatic bioconversion offers a more efficient and environmentally friendly production method.[2] The primary enzyme utilized for this conversion is D-psicose 3-epimerase (DPEase), which catalyzes the reversible epimerization of D-fructose to D-psicose.[1][3]
These application notes provide detailed protocols for the enzymatic synthesis of D-psicose from D-fructose, including enzyme immobilization, enzyme activity assays, production processes, and product purification.
Enzymatic Reaction Pathway
The core of the enzymatic synthesis is the reversible epimerization of D-fructose at the C-3 position, catalyzed by D-psicose 3-epimerase (DPEase).
Caption: Enzymatic conversion of D-fructose to D-psicose.
Quantitative Data Summary
The efficiency of D-psicose production is influenced by the source of the D-psicose 3-epimerase and the reaction conditions. Below is a summary of key quantitative data from various studies.
Table 1: Optimal Conditions and Performance of D-Psicose 3-Epimerases from Various Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Metal Cofactor | Conversion Yield (%) | Reference |
| Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺ | 32.9 | [4] |
| Agrobacterium tumefaciens (immobilized) | 8.5 | 50 | - | ~27.5 (without borate) | [5] |
| Agrobacterium tumefaciens (immobilized) | 9.0 | 55 | - | ~63 (with borate) | [5] |
| Clostridium bolteae | 7.0 | 55 | Co²⁺ | 28.8 | [6] |
| Clostridium cellulolyticum (immobilized nanoflower) | 8.5 | 60 | Co²⁺ | - | [6] |
| Bacillus sp. KCTC 13219 (secreted from P. pastoris) | 6.0 | 60 | - | 17.03 | [7] |
| Treponema primitia ZAS-1 | 8.0 | 70 | Co²⁺ | 27.5 | [1] |
| Recombinant E. coli (I33L-S213C variant) | 8.5 | 60 | - | 33 | [8] |
| Recombinant B. subtilis (immobilized) | - | - | - | 20.74 | [9] |
Table 2: Kinetic Parameters of D-Psicose 3-Epimerases
| Enzyme Source | Substrate | Km (mM) | Vmax (mM/min) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹) | Reference |
| Agrobacterium tumefaciens | D-Psicose | - | - | - | - | [4] |
| Agrobacterium tumefaciens | D-Fructose | - | - | - | - | [4] |
| Clostridium bolteae | D-Psicose | 27.4 | - | 49 | 1.78 | [6] |
| Treponema primitia ZAS-1 | D-Psicose | 209 | - | - | - | [1] |
| Treponema primitia ZAS-1 | D-Fructose | 279 | - | - | - | [1] |
| Recombinant DPEase from A. tumefaciens | D-Fructose | 110 | 28.01 | - | - | [10] |
Experimental Protocols
A general workflow for the enzymatic production of D-psicose is outlined below.
Caption: General experimental workflow for D-psicose production.
Protocol 1: D-Psicose 3-Epimerase Activity Assay
This protocol is adapted from several sources to provide a general method for determining DPEase activity.[7][11]
Materials:
-
D-psicose 3-epimerase (free or immobilized)
-
D-fructose
-
100 mM Tris-HCl buffer (pH 8.0) or 50 mM EPPS buffer (pH 8.0)
-
1 mM MnCl₂ or CoCl₂ solution (as required by the specific enzyme)
-
Deionized water
-
Heating block or water bath
-
HPLC system with a Refractive Index (RI) detector and an appropriate column (e.g., amino column)
Procedure:
-
Enzyme Preparation: If using a metal-dependent enzyme, pre-incubate the enzyme solution with 1 mM of the required metal cofactor (e.g., Mn²⁺) at 4°C for 4 hours.[11]
-
Substrate Preparation: Prepare a 1% (w/v) D-fructose solution in the appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme solution and the D-fructose solution. A typical ratio is 1:1 (v/v).[11] The final enzyme concentration should be in a range that allows for accurate measurement of product formation within the linear range of the assay.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10 minutes).[11]
-
Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 5-10 minutes.[7][11]
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.2 µm syringe filter.
-
HPLC Analysis: Analyze the sample by HPLC to quantify the amount of D-psicose produced.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: A typical flow rate is 0.9-1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 35°C).
-
Detection: Use a Refractive Index (RI) detector.
-
-
Calculation of Enzyme Activity: One unit (U) of DPEase activity is defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified assay conditions.[7]
Protocol 2: Immobilization of D-Psicose 3-Epimerase in Calcium Alginate Beads
This protocol provides a method for encapsulating DPEase in calcium alginate beads for enhanced stability and reusability.[8][9]
Materials:
-
Crude or purified D-psicose 3-epimerase solution
-
Sodium alginate powder
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Stir plate and stir bar
-
Syringe or pipette
Procedure:
-
Prepare Sodium Alginate Solution: Dissolve sodium alginate in deionized water to a final concentration of 1.5% (w/v) with gentle stirring.[9]
-
Enzyme-Alginate Mixture: Mix the DPEase solution with the sodium alginate solution. If a cofactor is required, it can be added to the enzyme solution before mixing.[9]
-
Bead Formation: Draw the enzyme-alginate mixture into a syringe or pipette. Drop the mixture into a 0.2 M CaCl₂ solution.[9] Beads will form upon contact as the calcium ions crosslink the alginate polymers.
-
Curing: Allow the beads to harden in the CaCl₂ solution for a specified time (e.g., 30-60 minutes) with gentle agitation.
-
Washing: Collect the beads by decantation or filtration and wash them thoroughly with deionized water to remove excess calcium chloride and un-encapsulated enzyme.
-
Storage: Store the immobilized DPEase beads in a suitable buffer at 4°C until use.
Protocol 3: Production of D-Psicose using Immobilized D-Psicose 3-Epimerase in a Batch Reactor
This protocol describes a batch production process for D-psicose using immobilized DPEase.
Materials:
-
Immobilized D-psicose 3-epimerase beads
-
D-fructose
-
Appropriate buffer (e.g., 50 mM HEPPS, pH 8.5)
-
Shaking incubator or stirred tank reactor
-
HPLC system for monitoring
Procedure:
-
Substrate Preparation: Prepare a concentrated D-fructose solution (e.g., 500-700 g/L) in the desired buffer.[8]
-
Reaction Setup: Add the immobilized DPEase beads to the D-fructose solution in a suitable reaction vessel. The amount of beads will depend on their activity and the desired reaction rate.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50-60°C) with continuous agitation.[8]
-
Reaction Monitoring: Periodically take samples from the reaction mixture, terminate the enzyme activity (e.g., by boiling a small aliquot), and analyze the D-psicose and D-fructose concentrations by HPLC.
-
Reaction Termination: Once the reaction has reached equilibrium or the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration or decantation.
-
Enzyme Recycling: The recovered immobilized enzyme beads can be washed and reused for subsequent batches.
-
Product Purification: The resulting solution containing D-psicose and unreacted D-fructose can be proceed to the purification step.
Protocol 4: Purification of D-Psicose from the Reaction Mixture
The final reaction mixture contains both D-psicose and unreacted D-fructose. This protocol outlines methods for their separation.
Method 1: Chromatographic Separation
Simulated moving bed (SMB) chromatography is an effective method for large-scale separation of D-psicose and D-fructose.
Materials:
-
Reaction mixture containing D-psicose and D-fructose
-
SMB chromatography system
-
Cation exchange resin (e.g., Dowex 50WX4-Ca²⁺)
-
Deionized water (as mobile phase)
General Procedure:
-
Pre-treatment: The reaction mixture should be "de-ashed" to remove proteins, buffers, and other ionic contaminants that could interfere with the chromatographic separation. This can be achieved through ion-exchange resins or other suitable methods.
-
SMB System Setup: The SMB system is configured with multiple columns packed with the appropriate cation exchange resin.
-
Separation: The pre-treated reaction mixture is fed into the SMB system. The operating parameters (flow rates of the feed, eluent, extract, and raffinate) are optimized to achieve a high-purity separation of D-psicose (extract) and D-fructose (raffinate).
-
Fraction Collection: The D-psicose-rich fraction (extract) and the D-fructose-rich fraction (raffinate) are collected separately. The D-fructose fraction can be recycled back into the enzymatic conversion process.
Method 2: Selective Removal of D-Fructose using Yeast
This method utilizes the fermentative activity of baker's yeast to selectively remove D-fructose.[8]
Materials:
-
Reaction mixture containing D-psicose and D-fructose
-
Baker's yeast (Saccharomyces cerevisiae)
-
Fermentation vessel
Procedure:
-
Yeast Inoculation: Add baker's yeast to the reaction mixture.
-
Fermentation: Incubate the mixture under conditions that promote fructose fermentation by the yeast. D-psicose is not readily metabolized by baker's yeast and will remain in the solution.
-
Yeast Removal: After the D-fructose has been consumed, remove the yeast cells by centrifugation or filtration.
-
Concentration: The resulting D-psicose solution can be concentrated by evaporation.
Protocol 5: Crystallization of D-Psicose
This protocol describes the final step of obtaining pure, crystalline D-psicose.[4][7]
Materials:
-
Purified and concentrated D-psicose solution
-
Ethanol (for crystallization from syrup)[8]
-
Crystallization vessel with temperature control
Procedure:
-
Concentration: Concentrate the purified D-psicose solution under vacuum to a high Brix value (e.g., 80-85%).[4]
-
Cooling and Seeding:
-
Crystal Growth: Slowly cool the solution under controlled conditions to allow for the growth of D-psicose crystals.[4]
-
Crystal Harvesting: Separate the D-psicose crystals from the mother liquor by centrifugation.
-
Drying: Dry the harvested crystals under vacuum.
Conclusion
The enzymatic synthesis of D-psicose from D-fructose is a promising technology for the large-scale production of this rare sugar. The use of D-psicose 3-epimerase, particularly in an immobilized form, offers a sustainable and efficient manufacturing process. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field to develop and optimize their D-psicose production strategies. Further research into novel and more robust enzymes, as well as more efficient purification techniques, will continue to advance this important area of biotechnology.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. EP3210478A1 - Method for preparing d-psicose crystal - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101177672A - Bacteria and method for preparing D-psicose by transforming D-fructose by microorganisms - Google Patents [patents.google.com]
- 6. US8524888B2 - Method of producing D-psicose crystals - Google Patents [patents.google.com]
- 7. Mass production of D-psicose from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. journals.asm.org [journals.asm.org]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Immobilized Enzyme Technology for D-Psicose Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of D-Psicose (also known as D-Allulose) using immobilized enzyme technology. D-Psicose is a rare sugar with significant potential as a low-calorie sweetener and functional food ingredient, making its efficient production a key area of research.[1][2][3] Immobilized enzyme systems offer numerous advantages over free enzymes, including enhanced stability, reusability, and simplified product purification, which are critical for industrial-scale applications.[1][4]
Overview of Enzymatic D-Psicose Synthesis
The primary method for enzymatic D-Psicose production is the isomerization of D-Fructose, catalyzed by specific epimerases. The most commonly employed enzymes are D-Psicose 3-epimerase (DPEase) and D-Tagatose 3-epimerase (DTEase).[3][5] These enzymes convert D-Fructose to its C-3 epimer, D-Psicose.[1][3] Additionally, a two-step enzymatic process can be utilized to produce D-Psicose from D-Glucose, first converting D-Glucose to D-Fructose using D-xylose isomerase, followed by the epimerization of D-Fructose to D-Psicose.[2][6]
The core advantages of using immobilized enzymes for this process include improved thermal and pH stability, ease of separation from the reaction mixture, and the ability to be reused for multiple reaction cycles, thereby reducing production costs.[1][7][8]
Data Presentation: Performance of Immobilized Enzyme Systems
The following tables summarize quantitative data from various studies on immobilized enzymes for D-Psicose synthesis, allowing for easy comparison of different systems.
Table 1: Comparison of Immobilized D-Psicose 3-Epimerase (DPEase) Systems
| Enzyme Source | Immobilization Support/Method | Optimal pH | Optimal Temp. (°C) | Conversion Rate (%) | Reusability | Reference |
| Agrobacterium tumefaciens | Ca-alginate gel beads (whole recombinant Bacillus subtilis cells) | - | - | 20.74 ± 0.39 | At least 6 batches | [7] |
| Bacillus sp. KCTC 13219 | His-tag affinity column | 6.0 | 60 | 17.03 (purified), 3.43 (immobilized) | 5 cycles (retaining 83.38% activity) | [8][9] |
| Clostridium cellulolyticum | Artificial oil bodies | Decreased vs. free enzyme | Increased vs. free enzyme | Similar to free enzyme | 5 cycles (retaining >50% activity) | [10] |
| Ruminiclostridium papyrosolvens | Metal-Organic Frameworks (ZIF-67) | 8.0 | 55 | 38.1 | 8 cycles (retaining >45% activity) | [3] |
| Not Specified | Amino-epoxide support (ReliZyme HFA403/M) | - | 55 | - | - | [1] |
| Not Specified | Organic-inorganic nanoflowers (cobalt phosphate) | 8.5 | 60 | - | 6 cycles (retaining ~90% activity) | [11] |
Table 2: Performance of Immobilized D-Tagatose 3-Epimerase (DTEase)
| Enzyme Source | Immobilization Support/Method | Optimal pH | Optimal Temp. (°C) | Conversion Rate (%) | Reusability | Reference |
| Recombinant E. coli | Not specified | 7.0 | 45 | 25 | Continuous operation for 60 days | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of D-Psicose using immobilized enzymes.
Protocol for Immobilization of DPEase in Calcium Alginate (Whole Cell Immobilization)
This protocol is based on the immobilization of recombinant Bacillus subtilis cells expressing DPEase from Agrobacterium tumefaciens.[7]
Materials:
-
Recombinant B. subtilis cells expressing DPEase
-
Sodium alginate solution (2-4% w/v in distilled water)
-
Calcium chloride (CaCl₂) solution (0.1-0.2 M)
-
Sterile distilled water
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Harvest the recombinant B. subtilis cells from the culture medium by centrifugation.
-
Wash the cell pellet with sterile distilled water or buffer to remove residual media components.
-
Resuspend the cell pellet in the sodium alginate solution to achieve a desired cell concentration.
-
Homogenize the cell-alginate mixture to ensure uniform distribution.
-
Extrude the mixture dropwise into the CaCl₂ solution from a height of approximately 10-20 cm using a syringe or a peristaltic pump.
-
Allow the resulting beads to harden in the CaCl₂ solution for a specified period (e.g., 30-60 minutes) with gentle agitation.
-
Collect the immobilized cell beads by filtration or decantation.
-
Wash the beads thoroughly with sterile distilled water or buffer to remove excess CaCl₂ and unentrapped cells.
-
Store the immobilized biocatalyst at 4°C in a suitable buffer until use.
Protocol for One-Step Purification and Immobilization of His-tagged DPEase
This protocol is adapted from a method for immobilizing DPEase from Bacillus sp. expressed in Pichia pastoris.[8][9]
Materials:
-
Crude DPEase solution containing the His-tagged enzyme
-
His-tag affinity chromatography column (e.g., Ni-NTA resin)
-
Binding buffer (e.g., 50 mM sodium phosphate, 500 mM NaCl, pH 7.5)
-
Washing buffer (e.g., 50 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.5)
-
Elution buffer (for enzyme purification control, e.g., 50 mM sodium phosphate, 500 mM NaCl, 200-500 mM imidazole, pH 7.5)
-
Substrate solution (e.g., D-Fructose in a suitable buffer)
Procedure:
-
Equilibrate the His-tag affinity column with the binding buffer.
-
Load the crude DPEase solution onto the column. The His-tagged DPEase will bind to the affinity resin.
-
Wash the column with the washing buffer to remove unbound proteins and impurities.
-
At this stage, the DPEase is immobilized on the column matrix. The column can now be used as a bioreactor.
-
To verify successful immobilization and determine enzyme activity, a parallel purification can be performed by eluting the enzyme with elution buffer and measuring the activity of the eluate.
-
For D-Psicose synthesis, pass the D-Fructose substrate solution through the column containing the immobilized enzyme under optimized reaction conditions (temperature, pH, flow rate).
-
Collect the effluent containing the product, D-Psicose.
-
The column can be washed and stored for subsequent reuse.
Protocol for D-Psicose Synthesis using an Immobilized Enzyme Bioreactor
This protocol provides a general procedure for the enzymatic conversion of D-Fructose to D-Psicose in a packed-bed column reactor.
Materials:
-
Immobilized enzyme (e.g., DPEase-alginate beads or DPEase-affinity resin)
-
Substrate solution (e.g., 10-70% w/v D-Fructose in a suitable buffer)
-
Buffer solution for reaction (e.g., 50 mM Sodium Acetate, pH 6.0)[8]
-
Cofactors (if required, e.g., 10 mM MnCl₂)[8]
-
Peristaltic pump
-
Water bath or incubator to maintain reaction temperature
-
Reaction column
Procedure:
-
Pack the immobilized enzyme into the reaction column.
-
Equilibrate the column with the reaction buffer.
-
Set the desired reaction temperature using a water bath or incubator.
-
Prepare the substrate solution in the reaction buffer, including any necessary cofactors.
-
Pump the substrate solution through the column at a controlled flow rate. The flow rate will determine the reaction time.
-
Collect the product solution at the column outlet.
-
Analyze the composition of the product solution using methods such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of D-Psicose and remaining D-Fructose.
-
Calculate the conversion rate.
-
For subsequent batches, the column can be washed with buffer and reused.
Visualizations
The following diagrams illustrate the key processes in immobilized enzyme technology for D-Psicose synthesis.
Enzymatic Conversion Pathways for D-Psicose
Caption: Enzymatic pathways for D-Psicose synthesis from D-Glucose or D-Fructose.
Experimental Workflow for Whole Cell Immobilization and Synthesis
Caption: Workflow for D-Psicose synthesis using whole-cell immobilization.
Logic of One-Step Purification and Immobilization
References
- 1. mdpi.com [mdpi.com]
- 2. EP2470668B1 - Immobilization of psicose-epimerase and a method of producing d-psicose using the same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 6. Bioconversion of D-glucose to D-psicose with immobilized D-xylose isomerase and D-psicose 3-epimerase on Saccharomyces cerevisiae spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High production of d-psicose from d-fructose by immobilized whole recombinant Bacillus subtilis cells expressing d-psicose 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immobilization of Clostridium cellulolyticum D-psicose 3-epimerase on artificial oil bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass production of D-psicose from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of D-Psicose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of D-Psicose (also known as D-Allulose) in various matrices. The information is intended to guide researchers, scientists, and professionals in the drug development field in selecting and implementing appropriate analytical techniques.
Introduction
D-Psicose is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie profile and various health benefits.[1] Accurate and reliable quantification of D-Psicose is crucial for quality control in food products, pharmacokinetic studies, and various research applications. This document outlines several validated analytical methods for the determination of D-Psicose, including High-Performance Liquid Chromatography (HPLC), High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of sugars. For D-Psicose analysis, various HPLC methods have been developed utilizing different columns and detection systems.
Application Note: HPLC with Refractive Index Detection (HPLC-RID)
Principle: This method separates sugars based on their differential partitioning between a stationary phase (e.g., aminopropyl silane) and a mobile phase. The Refractive Index Detector (RID) measures the change in the refractive index of the eluent as the analyte passes through, providing a universal but less sensitive detection method suitable for high concentration samples. This technique is particularly useful for monitoring the enzymatic conversion of D-fructose to D-psicose.[2][3]
Advantages:
-
Robust and relatively simple instrumentation.[3]
-
Universal detection for non-chromophoric compounds like sugars.
-
Does not require derivatization.
Limitations:
-
Lower sensitivity compared to other detectors.
-
Susceptible to baseline drift with temperature and mobile phase composition changes.
-
Not suitable for gradient elution.
Experimental Protocol: HPLC-RID
1. Sample Preparation:
- For liquid samples (e.g., beverages, enzymatic reaction mixtures): Filter the sample through a 0.45 µm syringe filter. Dilute with the mobile phase if necessary to fall within the calibration range.[3]
- For solid samples (e.g., food products):
- Homogenize the sample.
- Perform ultrasonic extraction with deionized water.[4][5]
- Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
- For complex matrices, a solid-phase extraction (SPE) clean-up using a C18 cartridge may be necessary to remove interfering substances.[4]
2. Chromatographic Conditions:
- Column: ZORBAX SIL 4.6 x 150 mm, 5 µm particle size column (or equivalent aminopropyl silane column).[2][3]
- Mobile Phase: Acetonitrile:Water (80:20 v/v).[2][3]
- Flow Rate: 1.0 mL/min.[2][3]
- Column Temperature: 30-35 °C.[6]
- Injection Volume: 10-20 µL.
- Detector: Refractive Index Detector (RID).
3. Calibration:
- Prepare a series of standard solutions of D-Psicose in the mobile phase, ranging from 0.05% to 0.5% (w/v).[2][3]
- Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
- Identify the D-Psicose peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of D-Psicose in the sample using the calibration curve.
Workflow for HPLC-RID Analysis of D-Psicose
Caption: HPLC-RID workflow for D-Psicose quantification.
Application Note: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle: This method also separates sugars using an appropriate HPLC column. The eluent is nebulized and the solvent evaporated, leaving behind fine particles of the non-volatile analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.
Advantages:
-
More sensitive than RID.
-
Compatible with gradient elution.
-
Universal detection for non-volatile compounds.
Limitations:
-
Non-linear response at low analyte concentrations.[7]
-
Requires volatile mobile phases.
Experimental Protocol: HPLC-ELSD
1. Sample Preparation:
- Follow the same procedure as for HPLC-RID. For sugar-free beverages, a 20% acetonitrile extraction followed by purification and enrichment using an HLB solid-phase extraction column is recommended.[8]
2. Chromatographic Conditions:
- Column: Sugar-D (4.6 mm I.D. x 250 mm) or equivalent.[9]
- Mobile Phase: Acetonitrile:Water (70:30 v/v).[8]
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 30 °C.[9]
- Injection Volume: 2.0 µL.[9]
- Detector: Evaporative Light Scattering Detector (ELSD).
- Nebulizer Temperature: 40 °C
- Evaporator Temperature: 70 °C
- Gas Flow Rate (Nitrogen): 1.5 L/min
3. Calibration:
- Prepare standard solutions of D-Psicose in the mobile phase, for example, in the range of 0.01 g/100 mL to 0.80 g/100 mL.[8]
- Inject each standard and construct a calibration curve by plotting the log of the peak area against the log of the concentration to linearize the response.
4. Data Analysis:
- Identify the D-Psicose peak by retention time.
- Quantify using the logarithmic calibration curve.
High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle: At high pH, carbohydrates are partially or fully ionized and can be separated on a strong anion-exchange column. Pulsed Amperometric Detection (PAD) provides direct, sensitive, and selective detection of carbohydrates by measuring the electrical current generated during their oxidation on a gold electrode surface. This method is particularly useful for analyzing D-Psicose in complex matrices like raisins.[10]
Advantages:
-
High sensitivity and selectivity for carbohydrates.
-
No derivatization required.
-
Excellent resolution of sugar isomers.
Limitations:
-
Requires a dedicated, inert (metal-free) chromatography system.
-
High pH of the eluent can cause degradation of some sugars if not handled properly.[7]
Experimental Protocol: HPAEC-PAD
1. Sample Preparation:
- For raisin matrices, an ultrasound-assisted extraction (UAE) is recommended.[10]
- Mix 1 g of ground raisin sample with 20 mL of deionized water.
- Apply ultrasound at 100 W and a 0.5 s⁻¹ pulse duty cycle for 10 minutes at a controlled temperature (e.g., 25 °C).[10]
- Centrifuge and filter the extract through a 0.22 µm filter.
- Dilute the sample appropriately with deionized water before injection.[10]
2. Chromatographic Conditions:
- System: A metal-free HPAEC-PAD system.
- Guard Column: CarboPac PA1 (or equivalent).
- Analytical Column: CarboPac PA1 (or equivalent).
- Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions. A typical gradient might be:
- 0-10 min: 18 mM NaOH
- 10-20 min: Gradient to 100 mM NaOH, 50 mM NaOAc
- 20-25 min: 100 mM NaOH, 50 mM NaOAc
- 25-30 min: Re-equilibration with 18 mM NaOH
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5-20 µL.
- Detector: Pulsed Amperometric Detector with a gold working electrode.
3. Calibration:
- Prepare D-Psicose standards in the range of 1 to 10 mg/L in deionized water.[10]
- Inject standards and construct a calibration curve based on peak area versus concentration.
4. Data Analysis:
- Identify and quantify the D-Psicose peak using the retention time and calibration curve.
Signaling Pathway for HPAEC-PAD Detection
Caption: HPAEC-PAD detection mechanism for D-Psicose.
Capillary Electrophoresis (CE)
Principle: Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied electric field. For neutral sugars like D-Psicose, separation is often achieved by forming charged complexes with borate ions at high pH.
Advantages:
-
Short analysis time.
-
Low sample and reagent consumption.
Limitations:
-
Lower concentration sensitivity compared to HPAEC-PAD.
-
Susceptible to interference from other similarly sized sugar compounds.[10]
Experimental Protocol: Capillary Electrophoresis
1. Sample Preparation:
- Prepare samples as described for HPLC-RID, ensuring they are free of particulates.
- Dilute samples in the running buffer.
2. Electrophoretic Conditions:
- Capillary: Fused-silica capillary (e.g., 50 µm I.D., 60 cm total length).
- Background Electrolyte (BGE): 36 mM Na₂HPO₄ and 130 mM NaOH, pH 12.6.[12]
- Applied Voltage: 15-20 kV.
- Capillary Temperature: 25 °C.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Detection: UV detector at 195 nm (indirect detection) or a conductivity detector.
3. Calibration:
- Prepare D-Psicose standards in the concentration range of 0.1 mM to 3.0 mM in the BGE.[11][12]
- Construct a calibration curve by plotting peak area against concentration.
4. Data Analysis:
- Identify the D-Psicose peak by its migration time and quantify using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique involves derivatizing the non-volatile D-Psicose into a volatile compound, which is then separated by gas chromatography and detected by a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.
Advantages:
-
High sensitivity and selectivity.
-
Provides structural information for peak identification.
-
Robust and widely available technique.
Limitations:
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
- Lyophilize an aqueous sample or an extract to complete dryness.
- Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.
- Cool to room temperature before injection.
2. GC-MS Conditions:
- GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[15]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[15]
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 2 min.
- Ramp 1: 5 °C/min to 200 °C.
- Ramp 2: 20 °C/min to 280 °C, hold for 5 min.
- Injection Mode: Splitless.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for D-Psicose-TMS derivatives (e.g., m/z 73, 147, 204, 217, 319).
3. Calibration:
- Prepare D-Psicose standards and derivatize them in the same manner as the samples.
- Construct a calibration curve using an internal standard (e.g., sorbitol) to correct for variations in derivatization and injection.
4. Data Analysis:
- Identify the D-Psicose derivative peaks based on retention time and the presence of characteristic ions.
- Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described analytical techniques for D-Psicose quantification.
| Analytical Technique | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Recovery (%) | Reference(s) |
| HPLC-RID | 0.05 - 0.5 % | ≥ 0.99 | - | - | - | [2][3] |
| HPLC-ELSD | 0.01 - 0.80 g/100 mL | 0.9994 | 0.002 g/100 mL | 0.006 g/100 mL | 91.5 - 94.2 | [8] |
| HPAEC-PAD | 1 - 10 mg/L | > 0.999 | - | - | 89.78 - 101.06 | [10] |
| Capillary Electrophoresis | 0.1 - 3.0 mM | > 0.99 | 0.11 - 0.20 mM | - | - | [11][12] |
| HPLC-PAD (Post-column) | 5 - 150 µg/mL | 0.9999 | - | - | 96.6 - 96.7 | [4][5] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary depending on the specific instrumentation and matrix.
Conclusion
The choice of analytical technique for D-Psicose quantification depends on the specific application, the required sensitivity, the sample matrix, and the available instrumentation. HPLC-RID is a robust method for routine analysis and reaction monitoring where high concentrations are expected. HPLC-ELSD offers better sensitivity for a wider range of concentrations. HPAEC-PAD provides the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis. Capillary electrophoresis is a high-efficiency separation technique suitable for rapid analysis with low sample consumption. GC-MS, although requiring derivatization, offers excellent sensitivity and specificity for confirmation and quantification in complex biological samples. The provided protocols and data should serve as a valuable resource for researchers and professionals working with D-Psicose.
References
- 1. D-Psicose - American Chemical Society [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Psicose Contents in Various Food Products and its Origin [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient production of Clostridium cellulolyticum H10 d-psicose 3-epimerase in Bacillus subtilis and use of these cells to produce d-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. nacalai.com [nacalai.com]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive and high throughput method for the analysis of d-psicose by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. redalyc.org [redalyc.org]
Application Notes and Protocols for the HPLC Separation of D-Psicose and D-Fructose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful separation of D-Psicose and D-Fructose using High-Performance Liquid Chromatography (HPLC). These methods are crucial for quality control, process monitoring, and research and development in the food, pharmaceutical, and biotechnology industries.
Introduction
D-Psicose (D-allulose) is a rare sugar and a C-3 epimer of D-fructose. It has gained significant attention due to its low-calorie content and potential health benefits. The accurate and reliable separation of D-Psicose from its precursor, D-fructose, is essential for monitoring enzymatic conversion processes and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose. This document outlines established HPLC methods utilizing various stationary phases and detection techniques for the effective separation of these two monosaccharides.
Data Presentation: Comparative Analysis of HPLC Methods
The following table summarizes quantitative data from various HPLC methods for the separation of D-Psicose and D-Fructose, providing a clear comparison of their performance.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ZORBAX SIL (Aminopropyl Silane) | Grace-Davison Prevail Carbohydrate ES | Polymer-based HILIC |
| Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm | 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[1] | Acetonitrile:Ultrapure Water (75:25, v/v)[2] | Acetonitrile:Water |
| Flow Rate | 1.0 mL/min[1] | 0.9 mL/min[2] | Not Specified |
| Detector | Refractive Index (RI)[1] | Refractive Index (RI)[2] | Refractive Index (RI)[3] |
| Column Temp. | Ambient | Ambient[2] | Not Specified |
| Retention Time (D-Psicose) | 4.81 min[1] | Not Specified | Not Specified |
| Retention Time (D-Fructose) | 6.17 min[1] | ~5.5 min[2] | Not Specified |
| Resolution (Rs) | ≥ 4[1] | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Isocratic HPLC-RI Method on an Aminopropyl Silane Column
This protocol details a rapid and robust method for the baseline separation of D-Psicose and D-Fructose, suitable for routine analysis and process monitoring.[1]
1. Materials and Reagents
-
D-Psicose standard (≥99% purity)
-
D-Fructose standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm membrane filters for sample and mobile phase filtration
2. Instrumentation
-
HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
ZORBAX SIL (or equivalent aminopropyl silane) column (4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase: 80% Acetonitrile / 20% Water (v/v). Degas the mobile phase prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
RI Detector Temperature: 35°C.
-
Run Time: Approximately 8 minutes.
4. Standard and Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of D-Psicose and D-Fructose in the mobile phase at a concentration of 1 mg/mL. Create a mixed standard solution by combining appropriate volumes of the stock solutions. Prepare a series of calibration standards by diluting the mixed standard solution to concentrations ranging from 0.05% to 0.5%.
-
Sample Preparation: Dilute the sample containing D-Psicose and D-Fructose with the mobile phase to fall within the calibration range. Filter the diluted sample through a 0.45 µm membrane filter before injection.
5. Data Analysis
-
Identify the peaks for D-Psicose and D-Fructose based on their retention times obtained from the injection of individual standards.
-
Quantify the concentration of each sugar in the sample by constructing a calibration curve of peak area versus concentration for the standard solutions.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method
HILIC is an excellent alternative for separating polar compounds like sugars. This protocol provides a general framework for developing a HILIC-based separation.
1. Materials and Reagents
-
D-Psicose and D-Fructose standards
-
Acetonitrile (HPLC grade)
-
Ultrapure water with 0.1% formic acid or ammonium formate (for improved peak shape and MS compatibility, if applicable)
-
0.22 µm membrane filters
2. Instrumentation
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a suitable detector (RI, ELSD, or Mass Spectrometer).
-
HILIC column (e.g., polymer-based or amide-bonded silica).
3. Chromatographic Conditions
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ultrapure Water (with or without additives)
-
Gradient Program (Example):
-
0-2 min: 90% A
-
2-10 min: 90% to 70% A
-
10-12 min: 70% A
-
12.1-15 min: 90% A (re-equilibration)
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 5 µL
-
Detector:
4. Standard and Sample Preparation
-
Prepare standards and samples in a solvent with a high organic content (e.g., 75-90% acetonitrile) to ensure good peak shape.
-
Filter all solutions through a 0.22 µm membrane filter.
5. Data Analysis
-
Peak identification and quantification are performed as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for HPLC method development and the general experimental workflow.
Caption: Workflow for HPLC method development for sugar analysis.
References
Application Notes and Protocols for Utilizing D-Psicose as a Low-Calorie Sweetener in Research Diets
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose that is gaining significant attention as a low-calorie sweetener for use in research diets.[1][2] It offers about 70% of the sweetness of sucrose with virtually zero calories, making it an ideal candidate for studies on metabolic diseases, weight management, and glucose control.[3][4] D-Psicose is naturally found in small quantities in foods like wheat, figs, and raisins.[2] The U.S. Food and Drug Administration (FDA) has granted it Generally Recognized as Safe (GRAS) status.[5] This document provides detailed application notes and protocols for incorporating D-Psicose into research diets for animal and preclinical studies.
Physiological and Metabolic Effects
D-Psicose exerts several beneficial metabolic effects that make it a compelling subject for research:
-
Anti-Obesity and Fat Mass Reduction: Studies in rodents have consistently demonstrated that dietary supplementation with D-Psicose leads to reduced body weight gain and decreased accumulation of adipose tissue, particularly visceral fat.[2][5][6][7] This is achieved without significant alterations in food intake, suggesting an effect on energy expenditure and fat metabolism.[7]
-
Improved Glucose Homeostasis and Insulin Sensitivity: D-Psicose has been shown to lower postprandial blood glucose levels and improve insulin sensitivity in animal models of type 2 diabetes.[8][9] Its mechanisms of action include the inhibition of intestinal α-glucosidase, which delays carbohydrate absorption, and the enhancement of hepatic glucokinase activity, which promotes glycogen synthesis.[8][10][11]
-
Modulation of Lipid Metabolism: D-Psicose influences lipid metabolism by regulating the expression of key genes. It has been shown to suppress lipogenesis by downregulating genes such as fatty acid synthase (FAS) and sterol regulatory element-binding protein-1c (SREBP-1c), while promoting fatty acid oxidation through the activation of the AMPKα signaling pathway.[5]
-
Gut Microbiota Alteration: The effects of D-Psicose on the gut microbiota are an emerging area of research. While some studies suggest it may have beneficial effects, others indicate it could exacerbate certain inflammatory conditions like colitis, warranting further investigation into its impact on gut health.[12][13][14]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from various rodent studies investigating the effects of D-Psicose.
Table 1: Effects of D-Psicose on Body Weight and Adipose Tissue in Rodents
| Animal Model | D-Psicose Dose | Duration | Body Weight Change | Adipose Tissue Reduction | Reference |
| Wistar Rats | 3% in diet | 18 months | Significantly lower than sucrose group | Significant reduction in intra-abdominal adipose tissue | [6] |
| Sprague-Dawley Rats | 5% in diet | 8 weeks | Lower weight gain compared to sucrose and erythritol groups | Significant decrease in visceral fat | [7] |
| OLETF Rats (Type 2 Diabetes model) | 5% in drinking water | 13 weeks | Significantly reduced increase in body weight | Significant reduction in abdominal fat mass | [8] |
| Wistar Rats | 10%, 20%, 30% in diet | Not specified | Dose-dependent suppression of body weight gain | Not specified | [1] |
Table 2: Effects of D-Psicose on Glucose Metabolism and Insulin Sensitivity in Rodents
| Animal Model | D-Psicose Dose | Outcome Measure | Result | Reference |
| OLETF Rats | 5% in drinking water | Oral Glucose Tolerance Test (OGTT) | Reduced blood glucose and insulin levels | [8] |
| Wistar Rats | 0.2 g/kg body weight with carbohydrate load | Plasma Glucose | Significantly inhibited the increase in plasma glucose after sucrose or maltose ingestion | [10] |
| Goto-Kakizaki Rats (Type 2 Diabetes model) | Not specified | Glucokinase Translocation | Induced translocation from nucleus to cytoplasm in the liver | |
| Healthy Dogs | Oral administration | Plasma Glucose | Decreased plasma glucose after oral glucose or maltose administration | [9] |
Signaling Pathways Modulated by D-Psicose
D-Psicose exerts its metabolic effects by modulating several key signaling pathways.
Lipid Metabolism Regulation
D-Psicose promotes fatty acid oxidation and suppresses lipogenesis primarily through the activation of AMP-activated protein kinase (AMPK) and the downregulation of sterol regulatory element-binding protein-1c (SREBP-1c).
Caption: D-Psicose regulation of lipid metabolism.
Glucose Metabolism Regulation
D-Psicose improves glucose tolerance and insulin sensitivity through multiple mechanisms, including the stimulation of GLP-1 secretion and the enhancement of hepatic glucose uptake via the PI3K/Akt pathway and glucokinase translocation.
Caption: D-Psicose regulation of glucose metabolism.
Experimental Protocols
The following are detailed protocols for key experiments to assess the metabolic effects of D-Psicose in rodent models.
Protocol 1: Evaluation of Anti-Obesity Effects in a Diet-Induced Obesity Model
This protocol outlines a typical study to investigate the effects of D-Psicose on weight gain and fat accumulation in mice fed a high-fat diet.
Caption: Experimental workflow for anti-obesity studies.
Methodology:
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old, are a commonly used model for diet-induced obesity.
-
Acclimatization: House the mice for one week under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Obesity Induction: Feed the mice a high-fat diet (HFD), with 45% to 60% of calories derived from fat, for 8-12 weeks to induce obesity.
-
Grouping and Diet Formulation:
-
Randomly assign the obese mice to two groups: a control group receiving the HFD and a treatment group receiving the HFD with 5% (w/w) of the carbohydrate content replaced with D-Psicose.
-
Ensure diets are isocaloric or pair-fed to control for differences in food intake.
-
-
Treatment and Monitoring:
-
Maintain the mice on their respective diets for 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
-
Endpoint Analysis:
-
At the end of the study, perform body composition analysis using DEXA or MRI.
-
Euthanize the animals and dissect and weigh various adipose tissue depots (e.g., epididymal, retroperitoneal, mesenteric).
-
Collect blood via cardiac puncture for analysis of plasma glucose, insulin, lipids, and other relevant biomarkers.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences between the groups.
Protocol 2: Assessment of Glucose Tolerance and Insulin Sensitivity
This protocol describes how to perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) in rodents.
Caption: Workflow for OGTT and ITT.
Methodology for OGTT:
-
Fasting: Fast the animals for 6 hours with free access to water.
-
Baseline Blood Collection: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Administration: Administer a 2 g/kg body weight solution of glucose via oral gavage.
-
Serial Blood Collection: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Analysis: Measure blood glucose concentrations at each time point and calculate the area under the curve (AUC) to assess glucose tolerance.
Methodology for ITT:
-
Fasting: Fast the animals for 4 hours with free access to water.
-
Baseline Blood Collection: Collect a baseline blood sample (t=0) from the tail vein.
-
Insulin Administration: Administer an intraperitoneal (IP) injection of insulin (0.75-1.0 U/kg body weight).
-
Serial Blood Collection: Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Analysis: Measure blood glucose concentrations at each time point and calculate the rate of glucose disappearance to assess insulin sensitivity.
Conclusion
D-Psicose is a promising low-calorie sweetener for use in research diets to study metabolic diseases. Its demonstrated effects on body weight, fat mass, glucose metabolism, and lipid profiles provide a strong rationale for its inclusion in preclinical studies. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively design and execute experiments utilizing D-Psicose. Further research is warranted to fully elucidate its long-term effects and its impact on the gut microbiome.
References
- 1. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mst.elsevierpure.com [mst.elsevierpure.com]
- 4. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GLP-1 release and vagal afferent activation mediate the beneficial metabolic and chronotherapeutic effects of D-allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (d-Psicose) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ambs-journal.co.uk [ambs-journal.co.uk]
- 14. DSpace [acuresearchbank.acu.edu.au]
Application Notes and Protocols for Studying Glycemic Control with D-Psicose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Psicose, a rare sugar, in the investigation of glycemic control. The information compiled from various studies highlights its potential as a therapeutic agent for managing hyperglycemia and type 2 diabetes. Detailed protocols for key experiments are provided to facilitate further research in this area.
Introduction
D-Psicose (also known as D-allulose) is a C-3 epimer of D-fructose and is recognized for its low-calorie sweetness.[1][2] Accumulating evidence from both animal and human studies suggests that D-Psicose possesses significant anti-hyperglycemic and anti-diabetic properties.[1][3][4] Its mechanisms of action are multifaceted, involving the inhibition of intestinal carbohydrate-digesting enzymes, enhancement of hepatic glucose uptake, and preservation of pancreatic β-cell function.[1][5][6][7] These characteristics make D-Psicose a compelling subject for research in glycemic control and the development of novel anti-diabetic therapies.
Mechanisms of Action in Glycemic Control
D-Psicose exerts its effects on blood glucose regulation through several key mechanisms:
-
Inhibition of Intestinal α-Glucosidases: D-Psicose has been shown to potently inhibit intestinal sucrase and maltase activities.[6][8] This action delays carbohydrate digestion and subsequently suppresses the rapid increase in postprandial blood glucose levels.[6]
-
Enhancement of Hepatic Glucokinase Activity: In the liver, D-Psicose promotes the translocation of glucokinase from the nucleus to the cytoplasm.[5][9] This enhances the enzyme's activity, leading to increased glucose uptake and glycogen synthesis, thereby lowering blood glucose.[5][9]
-
Preservation of Pancreatic β-Cell Function: Studies in animal models of type 2 diabetes have demonstrated that D-Psicose can protect pancreatic β-islets from damage.[5][7][10] This preservation of β-cell function helps maintain insulin secretion and improves insulin resistance.[5][7]
-
Modulation of Gut Microbiota: Emerging research suggests that D-Psicose may influence the composition of gut microbiota, which is known to play a role in host glycemic control.[11][12]
-
Potential SGLT1 Inhibition: While the primary mechanisms are well-documented, there is ongoing research into other potential pathways, including the inhibition of sodium-glucose cotransporter 1 (SGLT1) in the intestine, which would further reduce glucose absorption.[13][14][15]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from various studies investigating the effects of D-Psicose on glycemic control.
Table 1: Effect of D-Psicose on Blood Glucose Levels in Animal Models
| Animal Model | D-Psicose Dose | Duration | Key Findings | Reference |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 5% in drinking water | 13 weeks | Significantly reduced blood glucose and insulin levels during an oral glucose tolerance test (OGTT). | [5] |
| C57BL/6J db/db mice | 200 mg/kg body weight (oral) | 28 days | Maintained initial blood glucose levels (276-305 mg/dL), while control groups showed a 2-fold increase. Significantly improved glucose tolerance. | [3] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 5% in drinking water | Up to 60 weeks | Prevented the progression of type 2 diabetes by maintaining normal blood glucose levels and decreasing HbA1c. | [16] |
| Wistar rats | 0.2 g/kg with carbohydrate load | Acute | Significantly inhibited the increase in plasma glucose after sucrose or maltose ingestion. | [6] |
Table 2: Effect of D-Psicose on Blood Glucose Levels in Humans
| Study Population | D-Psicose Dose | Study Design | Key Findings | Reference |
| 26 subjects (including borderline diabetics) | 5 g in tea with a meal | Randomized, double-blind, placebo-controlled crossover | Blood glucose was significantly lower at 30 and 60 minutes post-meal. The area under the curve for glucose was also significantly decreased. | [17] |
| Healthy subjects | 5 g with various confections | Crossover | Significantly lower increases in blood glucose concentration after ingestion of marshmallows, fried cookies, and chocolate with D-Psicose. | [18] |
| Healthy adults | 5-10 g with 50 g sucrose | Prospective, randomized, crossover | Adding 5-10 g of D-allulose to 50 g of sugar was sufficient to reduce postprandial glycemia. | [19] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of D-Psicose on Postprandial Glycemia in a Rat Model
Objective: To assess the effect of D-Psicose on the glycemic response to a carbohydrate load in rats.
Materials:
-
Male Wistar rats (6 months old)
-
D-Psicose
-
Sucrose, Maltose, or Soluble Starch
-
Oral gavage needles
-
Blood collection supplies (tail vein)
-
Plasma glucose determination kit
Procedure:
-
Fast rats overnight for 12 hours before the experiment.
-
Randomly divide the rats into experimental groups (e.g., control, D-Psicose + sucrose, D-fructose + sucrose).
-
Prepare the oral gavage solutions. For the treatment group, administer 2 g/kg of a carbohydrate (sucrose, maltose, or starch) along with 0.2 g/kg of D-Psicose. For the control group, administer the carbohydrate with an equivalent dose of D-fructose or water.
-
Collect blood from the tail vein at baseline (0 minutes) and at 30, 60, 90, and 120 minutes after the oral gavage.
-
Determine the plasma glucose concentration using a suitable glucose assay kit.
-
Analyze the data by comparing the plasma glucose levels and the area under the curve (AUC) between the different groups.
Source: Adapted from Matsuo & Izumori, 2009.[6]
Protocol 2: Long-Term Evaluation of D-Psicose on Glycemic Control in a Type 2 Diabetes Rat Model
Objective: To investigate the long-term effects of D-Psicose on the development and progression of type 2 diabetes in OLETF rats.
Materials:
-
Otsuka Long-Evans Tokushima Fatty (OLETF) rats (6 weeks old)
-
Long-Evans Tokushima Otsuka (LETO) rats (as non-diabetic controls)
-
D-Psicose
-
Standard rat chow
-
Drinking water bottles
-
Equipment for measuring body weight, blood glucose, and plasma insulin
Procedure:
-
Divide the OLETF rats into two groups: a control group receiving regular drinking water and a treatment group receiving 5% D-Psicose dissolved in their drinking water. The LETO rats will serve as a healthy control group and receive regular drinking water.
-
Provide all rats with ad libitum access to standard rat chow and their respective drinking solutions for the duration of the study (e.g., up to 60 weeks).
-
Measure body weight weekly.
-
Periodically measure fasting and postprandial blood glucose levels.
-
At the end of the study, collect blood for plasma insulin measurement.
-
Perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.
-
At sacrifice, collect pancreas, liver, and adipose tissues for histological and immunohistochemical analysis (e.g., H&E staining, insulin staining, Oil Red O staining).
Source: Adapted from Hossain et al., 2015.[16]
Visualizations
Caption: D-Psicose mechanisms for glycemic control.
Caption: General experimental workflow for D-Psicose studies.
References
- 1. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 2. Hypoglycemic health benefits of D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drc.bmj.com [drc.bmj.com]
- 5. Rare sugar D-psicose improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rare sugar D-psicose protects pancreas β-islets and thus improves insulin resistance in OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Impact of Gut Microbiota on Host Glycemic Control [frontiersin.org]
- 13. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. SGLT1 inhibition: Pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rare sugar d-psicose prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study on the postprandial blood glucose suppression effect of D-psicose in borderline diabetes and the safety of long-term ingestion by normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]
- 19. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing D-Psicose Effects on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to understanding and evaluating the effects of the rare sugar D-Psicose (also known as D-allulose) on lipid metabolism. D-Psicose has garnered significant interest for its potential to mitigate dyslipidemia and obesity.
Application Notes
D-Psicose, a C-3 epimer of D-fructose, is a low-calorie sugar substitute that has demonstrated beneficial effects on lipid metabolism.[1][2][3][4] It is not significantly metabolized in the body and has been shown to reduce body weight, adipose tissue mass, and improve lipid profiles in various animal models.[2][5][6] The primary mechanisms of action involve the suppression of hepatic lipogenesis and the enhancement of fatty acid oxidation.[1][3][4]
Key molecular targets of D-Psicose include the downregulation of lipogenic genes such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FAS), and Acetyl-CoA Carboxylase alpha (ACCα).[1][3] Concurrently, D-Psicose upregulates genes involved in fatty acid oxidation, including AMP-activated protein kinase alpha (AMPKα), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Hormone-Sensitive Lipase (HSL).[1][3] These actions collectively lead to reduced fat accumulation and an improved metabolic profile.
Summary of D-Psicose Effects on Lipid Metabolism
| Parameter | Effect of D-Psicose Administration | Animal Model | Reference |
| Body Weight | Significantly Lower | Sprague-Dawley Rats | [2][5] |
| Sustained Weight Gain (Lower than Control) | C57BL/6J db/db Mice | [6] | |
| Abdominal Adipose Tissue Weight | Significantly Lower | Wistar Rats | [4] |
| Serum Triglycerides | No Significant Change | C57BL/6J db/db Mice | [6] |
| Hepatic Triglycerides | Significantly Lower | C57BL/6J db/db Mice | [6] |
| Hepatic Total Cholesterol | Significantly Lower | C57BL/6J db/db Mice | [6] |
| LDL-Cholesterol/HDL-Cholesterol Ratio | Ameliorated | C57BL/6J db/db Mice | [6] |
| Serum Insulin | Significantly Lower | Sprague-Dawley Rats | [2][5] |
| Serum Leptin | Significantly Lower | Sprague-Dawley Rats | [2][5] |
| Hepatic Lipogenic Enzyme Activity | Significantly Lower | Sprague-Dawley Rats | [2][4] |
| Fatty Acid Oxidation | Enhanced | Sprague-Dawley Rats | [2][5] |
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Oil Red O staining of liver tissue [bio-protocol.org]
- 4. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 5. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 6. Measuring fatty acid oxidation in tissue homogenates [protocols.io]
Troubleshooting & Optimization
"overcoming low conversion rate in D-Psicose synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low conversion rates during the enzymatic synthesis of D-Psicose.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the enzymatic conversion of D-Fructose to D-Psicose.
Q1: My D-Psicose conversion rate is significantly lower than expected. What are the primary factors I should investigate?
A low conversion rate in D-Psicose synthesis is a common issue that can be attributed to several factors. The enzymatic conversion of D-Fructose to D-Psicose is an equilibrium-limited reaction. Typically, the equilibrium ratio between D-Psicose and D-Fructose is approximately 32:68 to 31:69.[1][2] Beyond this equilibrium, the primary factors to investigate are suboptimal reaction conditions, enzyme instability, and potential inhibitors.
Q2: How do pH and temperature affect the conversion rate?
The activity and stability of D-psicose 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase) are highly dependent on pH and temperature. Operating outside the optimal ranges for your specific enzyme can drastically reduce the conversion rate.
-
pH: Most D-psicose 3-epimerases exhibit optimal activity in a neutral to alkaline pH range, typically between 7.0 and 9.0.[3][4][5] For instance, DPEase from Agrobacterium tumefaciens has an optimal pH of 8.0, while DTEase from Rhodobacter sphaeroides functions best at pH 9.0.[1][5]
-
Temperature: The optimal temperature for these enzymes generally falls between 40°C and 70°C.[3][4] For example, DPEase from A. tumefaciens shows maximal activity at 50°C.[1] However, it's crucial to consider the enzyme's thermostability, as prolonged exposure to higher temperatures can lead to rapid deactivation.[3][4]
Q3: My enzyme seems to be losing activity over time. What could be the cause and how can I improve its stability?
Poor thermostability is a known challenge with some epimerases used for D-Psicose synthesis, leading to a short half-life and increased costs.[3][4]
-
Enzyme Choice: Consider using a more thermostable enzyme, potentially from a thermophilic organism or one that has been genetically engineered for improved stability.[4]
-
Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier reuse.[6][7] Immobilized DPEase has shown better stability at higher temperatures compared to the free enzyme.[6]
-
Reaction Temperature: While a higher temperature might initially increase the reaction rate, it can also accelerate enzyme denaturation. Operating at a slightly lower temperature might preserve enzyme activity for a longer duration, leading to a better overall yield. The half-life of DPEase from A. tumefaciens decreases significantly at temperatures above 50°C.[1]
Q4: Are there any cofactors or inhibitors I should be aware of?
Yes, the presence or absence of certain metal ions can significantly impact enzyme activity.
-
Cofactors: Many D-psicose 3-epimerases are metalloproteins and require divalent cations as cofactors for optimal activity. Manganese (Mn²⁺) and Cobalt (Co²⁺) have been shown to enhance the activity of DPEases.[1][3][4][5]
-
Inhibitors: Conversely, other metal ions such as Zinc (Zn²⁺) and Copper (Cu²⁺) can act as inhibitors.[8] The presence of chelating agents like EDTA can also completely inhibit enzyme activity by removing essential metal cofactors.[2]
Q5: I've optimized the reaction conditions, but the conversion rate is still limited by the reaction equilibrium. How can I overcome this?
The natural equilibrium of the reaction disfavors the formation of D-Psicose, with conversion rates typically not exceeding 30-40%.[3] A strategy to shift this equilibrium is the addition of borate.
-
Borate Complexation: Borate has a higher affinity for D-Psicose than for D-Fructose, forming a D-Psicose-borate complex.[9][10] This complex is not a substrate for the reverse reaction, effectively removing the product from the equilibrium and driving the conversion of more D-Fructose to D-Psicose.[9][10]
-
Optimal Borate Concentration: The conversion yield increases with the molar ratio of borate to fructose, up to a certain point. A molar ratio of 0.6 (borate to fructose) has been shown to be optimal, potentially doubling the conversion yield.[9][10] Higher ratios can lead to the formation of a fructose-borate complex, reducing the available substrate.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing D-Psicose synthesis.
Table 1: Optimal Reaction Conditions for Various Epimerases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Required Cofactor(s) |
| Agrobacterium tumefaciens DPEase | 8.0[1] | 50[1] | Mn²⁺[1] |
| Clostridium bolteae DPEase | 7.0[2] | 55[2] | Co²⁺[2] |
| Rhodobacter sphaeroides DTEase | 9.0[5] | 40[5] | Mn²⁺[5] |
| Pseudomonas cichorii DTEase | 7.5[1] | 60[1] | None reported[1] |
Table 2: Effect of Borate on D-Psicose Conversion
| Molar Ratio (Borate:Fructose) | Conversion Yield (%) |
| 0 | ~32-33 |
| 0.6 | ~64[9] |
Experimental Protocols
Protocol 1: Standard Enzymatic Assay for D-Psicose 3-Epimerase Activity
-
Enzyme Preparation: If using a commercially available enzyme, follow the manufacturer's instructions for reconstitution. For purified enzymes, ensure it has been dialyzed against an appropriate buffer (e.g., 50 mM EPPS buffer, pH 8.0) to remove any inhibitors. If the enzyme requires a metal cofactor, pre-incubate it with 1 mM of the required metal ion (e.g., Mn²⁺) for at least 4 hours at 20°C, followed by dialysis.[9]
-
Reaction Mixture: Prepare a reaction mixture containing 1.0% (w/v) D-Fructose in a 50 mM buffer at the optimal pH for the enzyme (e.g., EPPS buffer at pH 8.0 for A. tumefaciens DPEase).
-
Enzyme Addition: Add a known amount of the enzyme (e.g., 0.04 U/mL) to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 50°C) for a defined period (e.g., 5-10 minutes).
-
Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 5-10 minutes to denature the enzyme.[1][3]
-
Analysis: Quantify the amount of D-Psicose produced using an appropriate analytical method such as HPLC with a refractive index detector (RID) or an amino-propyl silane column.[11][12]
-
Activity Calculation: One unit of D-psicose 3-epimerase activity is typically defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified assay conditions.[1][9]
Protocol 2: Overcoming Equilibrium Limitation with Borate
-
Buffer Preparation: Prepare a 50 mM borate buffer at the optimal pH for the reaction in the presence of borate (e.g., pH 9.0).[9]
-
Reaction Mixture: Prepare the reaction mixture containing D-Fructose (e.g., 100 mM) and borate at the desired molar ratio (e.g., 0.6, so 60 mM borate) in the borate buffer.
-
Enzyme Addition: Add the enzyme to the reaction mixture (e.g., 4 U/mL).
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 50°C) for an extended period (e.g., 3 hours) to allow the equilibrium to shift.[9]
-
Reaction Termination: Stop the reaction by boiling at 100°C for 5 minutes.
-
Sample Preparation for Analysis: Before analysis, remove the borate from the sample using an appropriate resin (e.g., Amberlite IRA-743 and Dowex X50X8).[9]
-
Analysis: Quantify the D-Psicose concentration using HPLC or another suitable method.
Visualizations
Caption: Enzymatic conversion of D-Fructose to D-Psicose.
Caption: Troubleshooting workflow for low D-Psicose conversion.
Caption: Effect of borate on D-Psicose synthesis equilibrium.
References
- 1. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A D-psicose 3-epimerase with neutral pH optimum from Clostridium bolteae for D-psicose production: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High production of d-psicose from d-fructose by immobilized whole recombinant Bacillus subtilis cells expressing d-psicose 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conversion shift of D-fructose to D-psicose for enzyme-catalyzed epimerization by addition of borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Synthesis of d-Sorbose and d-Psicose with Aldolase RhaD: Effect of Acceptor Configuration on Enzyme Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Multi-Enzyme Cascade System for D-Psicose Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the multi-enzyme cascade production of D-Psicose.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic strategies for D-Psicose production?
A1: The primary enzymatic methods for D-Psicose (also known as D-Allulose) production include:
-
Direct Epimerization of D-Fructose: This is the most common method, utilizing a D-Psicose 3-Epimerase (DPEase) or a D-Tagatose 3-Epimerase (DTEase) to directly convert D-Fructose to D-Psicose.[1][2][3] This reaction is reversible and typically reaches a thermodynamic equilibrium, limiting the conversion rate to around 30-40%.[2][4]
-
Redox-Driven Multi-Enzyme Cascade: This approach overcomes the thermodynamic limitations of direct epimerization.[5] A common strategy involves the reduction of D-Fructose to D-Allitol, followed by the oxidation of D-Allitol to D-Psicose. This can theoretically achieve a 100% conversion rate.[5]
-
Whole-Cell Biocatalysis: This method uses microorganisms engineered to express the necessary enzymes for D-Psicose production.[2][5] This can be a cost-effective approach as it avoids enzyme purification, but can present challenges in optimizing intracellular enzyme activity and managing cellular metabolism.[2]
Q2: What is the primary limitation of the direct epimerization of D-Fructose to D-Psicose?
A2: The main limitation is the unfavorable thermodynamic equilibrium of the isomerization reaction.[5] The conversion of D-Fructose to D-Psicose is a reversible process, and the equilibrium mixture typically contains a higher proportion of D-Fructose, resulting in low yields of D-Psicose (generally below 40%).[2][4]
Q3: How can the conversion yield of D-Psicose be improved in direct epimerization?
A3: One effective method to shift the reaction equilibrium towards D-Psicose is the addition of borate.[6][7][8] Borate forms a complex with D-Psicose more readily than with D-Fructose. This complexation effectively removes the product from the reaction, driving the equilibrium towards further D-Psicose formation and significantly increasing the conversion yield.[6][7] A molar ratio of borate to fructose of around 0.6 has been shown to be optimal, potentially doubling the yield.[6][7]
Q4: What are the key enzymes in a redox-driven multi-enzyme cascade for D-Psicose production?
A4: A redox-driven cascade typically involves a two-step process:[5]
-
Reduction of D-Fructose to D-Allitol: This step often utilizes a D-Psicose-3-epimerase, a ribitol 2-dehydrogenase, and a formate dehydrogenase for cofactor regeneration (NADH).
-
Oxidation of D-Allitol to D-Psicose: This step can be catalyzed by a ribitol 2-dehydrogenase and an NADH oxidase for cofactor regeneration (NAD+).
Q5: What is the role of metal ions in D-Psicose 3-Epimerase activity?
A5: Many D-Psicose 3-Epimerases are metal-dependent enzymes.[9][10] Divalent cations such as Mn2+ or Co2+ are often required as cofactors for optimal activity and can also enhance the thermostability of the enzyme.[9][10][11][12] The specific metal ion and its optimal concentration can vary depending on the enzyme source.[10][12]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low D-Psicose Yield | Thermodynamic Equilibrium: The reversible nature of the epimerization reaction limits the conversion of D-fructose to D-psicose.[4][5] | - Add Borate: Introduce borate to the reaction mixture at a molar ratio of approximately 0.6 to fructose to shift the equilibrium towards D-psicose formation.[6][7][13] - Consider a Redox-Driven Cascade: Employ a multi-enzyme system that is not limited by thermodynamic equilibrium.[5] |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or metal ion concentration can significantly reduce enzyme activity.[10][14] | - Optimize pH and Temperature: Consult the enzyme's characterization data for its optimal pH and temperature range.[14] - Check Metal Ion Requirements: Ensure the presence of the required metal cofactor (e.g., Mn2+, Co2+) at its optimal concentration.[9][10][12] | |
| Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or instability under reaction conditions.[4] | - Perform an Enzyme Activity Assay: Verify the specific activity of your enzyme stock. - Improve Enzyme Stability: Consider enzyme immobilization, which has been shown to enhance thermostability.[15][16] | |
| Poor Enzyme Reusability (for immobilized enzymes) | Enzyme Leaching: The enzyme may be detaching from the immobilization support. | - Optimize Immobilization Protocol: Experiment with different immobilization supports and cross-linking agents to achieve a more stable attachment. |
| Loss of Activity Upon Reuse: The enzyme may be denaturing or inhibited by reaction components over time.[4] | - Wash Immobilized Enzyme: Ensure proper washing between cycles to remove any inhibiting substances. - Re-evaluate Immobilization Strategy: Some immobilization methods can alter the enzyme's conformation and reduce its stability over multiple uses.[15] | |
| Presence of Byproducts | Non-Specific Enzyme Activity: The enzyme may have activity towards other substrates or products, leading to the formation of undesired sugars. | - Analyze Product Mixture: Use HPLC to identify and quantify any byproducts. - Use a More Specific Enzyme: If byproduct formation is significant, consider sourcing a more specific epimerase. |
| Non-Enzymatic Browning: High temperatures and alkaline pH can lead to the non-enzymatic browning of D-Psicose, reducing the yield and complicating purification.[3][4] | - Optimize Reaction Conditions: Operate at the lowest effective temperature and pH to minimize browning. | |
| Inconsistent Results in Whole-Cell Biocatalysis | Variable Intracellular Enzyme Expression: Inconsistent induction or metabolic state of the cells can lead to variable enzyme levels. | - Standardize Cell Culture and Induction: Use a consistent protocol for cell growth and induction of enzyme expression. |
| Cofactor Imbalance: The intracellular regeneration of cofactors (e.g., NADH/NAD+) may be limiting the reaction rate.[17] | - Engineer Cofactor Regeneration Pathways: Co-express enzymes such as formate dehydrogenase or NADH oxidase to ensure efficient cofactor recycling.[5][17] | |
| Substrate/Product Transport Issues: The transport of D-fructose into the cell and D-psicose out of the cell may be a bottleneck.[2] | - Permeabilize Cells: Consider cell permeabilization methods to facilitate substrate and product transport, though this may affect cell viability. |
Data Presentation
Table 1: Optimal Reaction Conditions for D-Psicose 3-Epimerases from Various Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Required Metal Ion | Reference |
| Agrobacterium tumefaciens | 8.0 | 50 | Mn2+ | [11] |
| Clostridium scindens | 7.5 | 60 | Mn2+ | [9] |
| Desmospora sp. 8437 | 7.5 | 60 | Co2+ | [10] |
| Recombinant E. coli (from A. tumefaciens) | 8.5 | 40 | Co2+, Mn2+, Fe2+, Ni2+ | [12] |
| Immobilized A. tumefaciens DPEase | 9.0 (with borate) | 55 (with borate) | - | [13] |
| Immobilized A. tumefaciens DPEase | 8.5 (without borate) | 50 (without borate) | - | [13] |
Experimental Protocols
Protocol 1: D-Psicose 3-Epimerase Activity Assay
This protocol is adapted from methodologies described for D-Psicose 3-Epimerase from Agrobacterium tumefaciens.[11][18]
-
Enzyme Preparation: If the enzyme is metal-dependent, pre-incubate the enzyme solution with 1 mM of the required metal ion (e.g., MnCl2) for a specified time (e.g., 4 hours at 20°C) followed by dialysis against the reaction buffer to remove unbound metal ions.[11][18]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM EPPS buffer (pH 8.0)
-
1.0% (w/v) D-Fructose
-
Appropriate concentration of the enzyme (e.g., 0.04 U/mL)
-
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a specific duration (e.g., 5-10 minutes).[11]
-
Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 5-10 minutes.[11]
-
Sample Analysis: Centrifuge the sample to pellet any precipitated protein and analyze the supernatant for D-Psicose concentration using HPLC.
-
Calculation of Enzyme Activity: One unit of D-Psicose 3-Epimerase activity is defined as the amount of enzyme that produces 1 µmol of D-Psicose per minute under the specified reaction conditions.[11]
Protocol 2: HPLC Analysis of D-Psicose and D-Fructose
This protocol is a general guideline based on common methods for sugar analysis.[1][19]
-
HPLC System: An HPLC system equipped with a Refractive Index Detector (RID) is typically used.
-
Column: An aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size) is suitable for separating D-Psicose and D-Fructose.[19]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is commonly used as the mobile phase.[19]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[19]
-
Injection Volume: Inject an appropriate volume of the sample (e.g., 10-20 µL).
-
Data Analysis: Identify and quantify the peaks corresponding to D-Psicose and D-Fructose by comparing their retention times and peak areas to those of standard solutions.
Protocol 3: Purification of Recombinant His-tagged D-Psicose 3-Epimerase
This protocol is a general procedure for the purification of His-tagged recombinant proteins expressed in E. coli.[14][20]
-
Cell Lysis: Resuspend the E. coli cell pellet expressing the His-tagged DPEase in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, pH 8.0) and lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the cell lysate to remove cell debris and filter the supernatant through a 0.45 µm filter.
-
Affinity Chromatography: Load the clarified lysate onto a Ni2+-chelating affinity column (e.g., HisTrap HP).
-
Washing: Wash the column with a wash buffer (e.g., 50 mM PB, 500 mM NaCl, 50 mM imidazole, pH 7.5) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged DPEase from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM PB, 500 mM NaCl, 500 mM imidazole, pH 7.5).
-
Dialysis: Dialyze the eluted protein against a suitable buffer (e.g., 50 mM PB, pH 7.5) to remove imidazole and for buffer exchange.
-
Purity Analysis: Assess the purity of the enzyme using SDS-PAGE.
Visualizations
Caption: Direct epimerization of D-Fructose to D-Psicose.
Caption: Redox-driven multi-enzyme cascade for D-Psicose production.
Caption: Troubleshooting workflow for low D-Psicose yield.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced production of D-psicose from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion shift of D-fructose to D-psicose for enzyme-catalyzed epimerization by addition of borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. scispace.com [scispace.com]
- 10. Characterization of a metal-dependent D-psicose 3-epimerase from a novel strain, Desmospora sp. 8437 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and Characterization of D-psicose 3 Epimerase (DPEase) From Escherichia coli BL21 (DE3) pET21b dpe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scialert.net [scialert.net]
- 15. Improved Performance of D-Psicose 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immobilization of Clostridium cellulolyticum D-psicose 3-epimerase on artificial oil bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Engineering Redox Cofactor Regeneration for Improved Pentose Fermentation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improvement in the Thermostability of d-Psicose 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. snu.elsevierpure.com [snu.elsevierpure.com]
"D-Psicose stability during food processing and storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Psicose (Allulose). The information addresses common issues encountered during experiments related to its stability in food processing and storage.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of D-Psicose during food processing?
D-Psicose is considered stable under a variety of food processing conditions, making it a versatile replacement for sucrose and other caloric sweeteners.[1] It has good stability at higher temperatures, such as those used in baking, and also holds up well in low pH systems like acidic beverages, even under high-temperature processing.[1] However, its stability is significantly influenced by factors such as temperature, pH, and the presence of amino acids.[2][3] Degradation can occur at elevated temperatures and pH levels, but these losses can often be minimized by controlling the processing conditions.[2][3][4]
Q2: How does temperature affect the stability of D-Psicose?
Temperature is a critical factor in D-Psicose stability. As the temperature increases, the degradation of D-Psicose accelerates.[2][3]
-
Caramelization: In a 40% (w/w) D-Psicose solution at pH 6.5, the sugar is largely unaltered when heated at 60°C for 24 hours.[2] However, at 80°C and 100°C, degradation occurs gradually, with a residual ratio of 84.1% after 24 hours at 100°C.[2]
-
Maillard Reaction: When heated with glycine (an amino acid), D-Psicose degradation increases with rising temperature and time.[5]
-
Baking: D-Psicose browns faster than regular sugar in high-temperature ovens.[6][7] It is often recommended to reduce the oven temperature to prevent excessive browning or burning.[6]
Q3: What is the effect of pH on D-Psicose stability?
D-Psicose is more stable in acidic (low pH) conditions than in neutral or alkaline (high pH) conditions.[2]
-
Caramelization: When heated at 100°C, D-Psicose degradation increases as the initial pH of the solution rises from 4.0 to 11.0.[2] In acidic foods like fig jam (pH ~4.1) and nori-tsukudani (pH ~4.8), D-Psicose is quite stable, with degradation reported to be only 3.3% and 3.6%, respectively.[2]
-
Maillard Reaction: The Maillard browning reaction rate increases as the pH rises from 3 to 7.[5] Higher initial pH values facilitate greater D-Psicose degradation when heated in the presence of amino acids.[2] In solutions with an initial pH of 9.0 or 11.0, the pH tends to drop during heating due to the formation of acidic compounds, which can then slow the rate of degradation.[2]
Q4: How does D-Psicose participate in the Maillard reaction and browning?
D-Psicose readily participates in the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids that is responsible for the browning and flavor development in many cooked foods.[3][8] In fact, D-Psicose facilitates the Maillard reaction more readily than many other reducing sugars.[3][4]
The rate of browning is influenced by temperature, time, pH, and the type of amino acid present.[5][9] The browning intensity of D-Psicose mixed with basic and non-polar amino acids is higher than with acidic amino acids.[5] This property allows D-Psicose to produce an attractive color and flavor in baked goods without additional pigments.[10] However, it also means that products made with allulose can brown much faster than those made with sucrose.[6][7]
Q5: What is the shelf life and storage stability of D-Psicose?
D-Psicose has a good shelf life, comparable to regular sugar.[11] The FDA has noted that allulose can last up to 9 months in syrup form and up to 26 months as a granulated sugar.[11] It does not crystallize upon cooling after being cooked, which makes it an excellent option for candies, fillings, and meringues.[6][11] Its ability to retain moisture also contributes to preventing texture deterioration in products like bread during storage.[3]
Troubleshooting Guides
Issue 1: My product is browning too quickly or unevenly during baking.
-
Cause: D-Psicose undergoes the Maillard reaction and caramelizes more readily and at a faster rate than sucrose.[3][6][7]
-
Troubleshooting Steps:
-
Reduce Oven Temperature: Lower the baking temperature. For cookies, a reduction from 350°F to 300°F is suggested. For cakes, try reducing from 350°F to 325°F.[6]
-
Cover the Product: If the top is browning too fast, loosely cover it with parchment paper or aluminum foil during the later stages of baking.[6]
-
Monitor Closely: Baking times may need to be shortened. Watch the product carefully as burning can happen quickly.[7]
-
Consider Blending: In some applications, replacing only a portion of the primary sweetener with D-Psicose can help manage the browning rate.
-
Issue 2: I am observing significant D-Psicose loss in my acidic beverage formulation after heat processing.
-
Cause: While D-Psicose is generally stable in acidic conditions, the combination of low pH and high-heat processing can still lead to some degradation.[1][2]
-
Troubleshooting Steps:
-
Verify pH: Ensure the final pH of your beverage is within the expected range. D-Psicose is most stable at a lower pH (e.g., 4.0).[2]
-
Optimize Heat Treatment: Evaluate if a High-Temperature Short-Time (HTST) process can be used instead of a longer, lower-temperature process. Minimizing the total time at elevated temperatures can reduce degradation.[2]
-
Quantify Loss: Use an appropriate analytical method, like HPLC, to accurately quantify the D-Psicose content before and after processing to determine the exact percentage of loss.[3]
-
Evaluate Ingredient Interactions: While D-Psicose itself is stable, interactions with other ingredients at high temperatures could potentially contribute to degradation. A simplified model system might help isolate the cause.
-
Issue 3: The texture of my final product (e.g., cookie, cake) is too soft or lacks structure.
-
Cause: D-Psicose has different functional properties compared to sucrose. It is a good humectant, meaning it binds water well, which can lead to softer, chewier textures.[11] It also does not crystallize, which is beneficial for syrups but can be a drawback in baked goods where a crystalline structure contributes to crispness.[7][11]
-
Troubleshooting Steps:
-
Blend with Other Sweeteners: For baked goods requiring a firm or crisp texture, such as biscotti or certain cookies, using D-Psicose as the sole sweetener may not yield the desired result.[6][7] Try blending it with other sweeteners, like erythritol, to achieve a better texture.[7]
-
Adjust Formulation: You may need to adjust the levels of other ingredients that provide structure, such as flour or eggs.
-
Incorporate Bulking Agents: Adding ingredients like inulin can help provide the desirable texture that might be lost when replacing sucrose entirely.[6]
-
Data Presentation: Quantitative Stability of D-Psicose
Table 1: Effect of Temperature and pH on D-Psicose Stability during Caramelization
(Data synthesized from a study heating a 40% w/w D-Psicose solution for 24 hours)[2]
| Condition | Parameter | Value | Residual D-Psicose (%) | Observations |
| Temperature | 60°C | pH 6.5 | ~100% | Largely unaltered.[2] |
| 80°C | pH 6.5 | Gradual Decrease | Noticeable browning and pH drop.[2] | |
| 100°C | pH 6.5 | 84.1% | Significant browning and pH drop.[2] | |
| pH (at 100°C) | 4.0 | - | High Stability | Final pH did not change.[2] |
| 6.5 | - | 84.1% | pH dropped over time.[2] | |
| 9.0 | - | Moderate Stability | Significant browning; pH dropped to ~4.[2] | |
| 11.0 | - | ~60% (after 8h) | Rapid initial degradation, then leveled off.[2] |
Table 2: Effect of Temperature and pH on D-Psicose Stability during Maillard Reaction
(Data synthesized from a study heating a 0.05 M D-Psicose and 0.05 M glycine mixture)[2]
| Condition | Parameter | Value | Stability Observation |
| Temperature | 60°C | pH 6.5 | High stability |
| 80°C | pH 6.5 | Moderate stability | |
| 100°C | pH 6.5 | Lower stability, significant browning | |
| pH (at 100°C) | 4.0 | - | High stability |
| 6.5 | - | Moderate stability | |
| 9.0 | - | Lower stability | |
| 11.0 | - | Lowest stability, significant degradation |
Table 3: D-Psicose Degradation in Various Food Products During Processing[2][4]
| Food Product | Initial pH | Final pH | Processing Notes | D-Psicose Degradation (%) |
| Fig Jam | 4.1 | 4.1 | Acidic, low heating temperature | 3.3% |
| Nori-tsukudani | 4.8 | 4.7 | Acidic, low heating temperature | 3.6% |
| Gyuhi | 6.8 | 6.6 | Neutral | 7.9% |
| Sponge Cake | 7.8 | 6.0 | Neutral initial pH, baked | 10.8% |
Experimental Protocols
Protocol 1: General Method for Evaluating D-Psicose Stability during Caramelization
This protocol is based on the methodology described in the study by Oshima et al. (2014).[2]
-
Sample Preparation:
-
Prepare a 40% (w/w) aqueous solution of D-Psicose.
-
Divide the solution into aliquots. For pH testing, adjust the initial pH of each aliquot to the desired levels (e.g., 4.0, 6.5, 9.0, 11.0) using appropriate acids or bases.
-
-
Heating Experiment:
-
For temperature testing, place the pH-adjusted samples (e.g., pH 6.5) in a temperature-controlled environment (e.g., water bath or oven) at the desired temperatures (e.g., 60°C, 80°C, 100°C).
-
For pH testing, place the samples with varying initial pH levels at a constant high temperature (e.g., 100°C).
-
Collect samples at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Analysis:
-
D-Psicose Quantification: Dilute the collected samples and analyze the D-Psicose concentration using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., pulsed amperometric detection or refractive index detection).[3][12]
-
pH Measurement: Measure the final pH of each sample at each time point using a calibrated pH meter.
-
Browning Measurement: Measure the intensity of the brown color by recording the absorbance of the solution at 420 nm using a spectrophotometer.
-
Protocol 2: General Method for Quantifying D-Psicose in Food Samples
This protocol outlines a general approach for sample preparation and analysis. Specific methods may need to be validated for different food matrices.[3][13][14]
-
Sample Extraction:
-
Homogenize a known weight of the food sample.
-
For solid samples, perform an extraction using a suitable solvent, typically purified water. Ultrasound-assisted extraction (UAE) can be employed to improve efficiency.[3][13] A common ratio is 1g of sample to 20mL of water.[13]
-
Centrifuge the mixture to separate solid particles.
-
-
Sample Cleanup:
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove fine particulates.
-
For complex matrices, a solid-phase extraction (SPE) step (e.g., using a C18 cartridge) may be necessary to remove interfering substances like fats and proteins.[3]
-
-
Chromatographic Analysis (HPLC):
-
System: An HPLC system equipped with a refractive index detector (RID) or a pulsed amperometric detector (PAD) is commonly used.[3] Capillary electrophoresis (CE) is another sensitive method.[12][14]
-
Column: An amino-propyl or ligand exchange column is often suitable for sugar analysis.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is used.
-
Quantification: Prepare a standard curve using known concentrations of pure D-Psicose. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
References
- 1. allulose.org [allulose.org]
- 2. Decrease in the d-Psicose Content of Processed Foods Fortified with a Rare Sugar [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Maillard Browning Reaction of D-Psicose as Affected by Reaction Factors -Food Science and Biotechnology | Korea Science [koreascience.kr]
- 6. thegoalz.com [thegoalz.com]
- 7. thekelliekitchen.com [thekelliekitchen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Allulose: A New 'Sweet' Choice In The Food Industry - Your Health, Our Ingredients 9119 Positive [health-sweet.com]
- 11. impactyourlife.co [impactyourlife.co]
- 12. A sensitive and high throughput method for the analysis of d-psicose by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: D-Psicose Crystallization
Welcome to the technical support center for D-Psicose (D-Allulose) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of D-Psicose.
Frequently Asked Questions (FAQs)
Q1: What is the minimum required purity of a D-Psicose solution for successful crystallization?
A1: For efficient crystallization, the D-Psicose solution should have a purity of at least 90% (w/w), with 95% (w/w) or higher being preferable.[1] Direct crystallization from the initial enzymatic reaction solution is generally not feasible due to low purity, often around 24% (w/w).[1]
Q2: What is the optimal concentration (Brix) for a D-Psicose solution before starting the crystallization process?
A2: The D-Psicose solution should be concentrated to a supersaturated state, typically between 80 to 85 Brix (%).[1] This high concentration is necessary to create the driving force for crystallization.
Q3: What is the recommended temperature range for D-Psicose crystallization?
A3: The ideal temperature range for D-Psicose crystallization is generally between 30°C and 40°C.[1][2] Maintaining the temperature within this range is crucial for controlling the crystal growth rate.
Q4: Why is controlling the cooling rate important during D-Psicose crystallization?
A4: Rapid cooling can lead to the formation of fine crystals, which are difficult to handle and process, particularly in industrial settings.[3] A controlled, slower cooling rate, for example, 0.08°C to 0.30°C per hour, helps in growing larger crystals.[1]
Q5: How much seed crystal should be added to initiate crystallization?
A5: The addition of D-Psicose seed crystals is a critical step. The recommended amount is typically between 0.01% and 1% (g/g) based on the total amount of D-Psicose in the concentrated solution.[3][4]
Q6: What is the "metastable zone" and why is it important for D-Psicose crystallization?
A6: The metastable zone is a supersaturation range where spontaneous nucleation is unlikely to occur, but existing crystals (seeds) can grow.[3] Operating within this zone is crucial for obtaining larger, more uniform crystals rather than a large number of small crystals.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystal formation | - Insufficient supersaturation.- Purity of the D-Psicose solution is too low.- Ineffective seeding. | - Concentrate the solution to 80-85 Brix.[1]- Purify the solution to >95% D-Psicose content using chromatography.[1][2]- Ensure proper seed crystal amount (0.01-1% g/g) and dispersion.[3][4] |
| Formation of fine, needle-shaped crystals | - Cooling rate is too fast.- High degree of supersaturation leading to rapid nucleation.- Presence of certain impurities. | - Reduce the cooling rate (e.g., 0.08-0.30°C/hour).[1]- Maintain the solution within the metastable zone by controlling temperature and concentration.[3][4]- Improve the purification process to remove impurities that can affect crystal habit.[2] |
| Low crystal yield | - Incomplete crystallization.- Loss of fine crystals during separation. | - Extend the crystallization time (e.g., 80-120 hours).[1]- Optimize cooling profile to grow larger crystals that are easier to separate.- Consider a two-step crystallization process (preliminary and deep crystallization).[2] |
| Crystals are difficult to separate from the mother liquor (high viscosity) | - Formation of a massecuite with a high proportion of fine crystals. | - Grow larger crystals by controlling the cooling rate and maintaining the metastable zone.[3][4]- Ensure the final crystal massecuite is at an appropriate temperature for centrifugation. |
| Product has low purity | - Inefficient separation of mother liquor from crystals.- Impurities incorporated into the crystal lattice. | - Improve the centrifugation and washing steps.[4]- Enhance the initial purification of the D-Psicose solution to remove impurities that may co-crystallize.[2] |
Experimental Protocols
Protocol 1: Purification of D-Psicose Solution
-
Decolorization: Pass the initial D-Psicose solution (e.g., 50 Brix) through a column packed with granulated activated carbon to remove colored substances.[1]
-
Desalting: To remove ions that can interfere with subsequent chromatographic separation, pass the decolorized solution through a column containing a weak alkaline anion exchange resin.[1]
-
Chromatographic Separation: Perform continuous chromatography using a column filled with an ion exchange resin (e.g., with a calcium active group) to separate D-Psicose from other sugars like fructose.[3] The goal is to achieve a D-Psicose purity of >95%.[1]
Protocol 2: Cooling Crystallization of D-Psicose
-
Concentration: Concentrate the purified D-Psicose solution under vacuum at a temperature of 60°C to 70°C to achieve a concentration of 80-85 Brix.[1][3]
-
Cooling: Rapidly cool the concentrated solution to the crystallization temperature range of 30°C to 40°C at a rate of 5°C to 20°C per hour using a heat exchanger.[1]
-
Seeding: Transfer the cooled solution to a crystallizer and introduce D-Psicose seed crystals in an amount of 0.01% to 1% (g/g) of the total D-Psicose content.[3][4]
-
Crystal Growth: Maintain the temperature between 30°C and 40°C and gently stir the massecuite (crystal slurry) for 80 to 120 hours to allow for crystal growth.[1] Consider repeated heating and cooling cycles within this temperature range to promote growth.[1]
-
Separation and Drying: Separate the D-Psicose crystals from the mother liquor using a centrifuge. Wash the crystals and then dry them.[1]
Data Presentation
Table 1: Key Parameters for D-Psicose Crystallization
| Parameter | Recommended Range | Reference(s) |
| Purity of Initial Solution | >95% (w/w) | [1] |
| Concentration (Brix) | 80 - 85% | [1] |
| Crystallization Temperature | 30 - 40°C | [1][2] |
| Cooling Rate (Initial) | 5 - 20°C / hour | [1] |
| Cooling Rate (Growth) | 0.08 - 0.30°C / hour | [1] |
| Seed Crystal Amount | 0.01 - 1% (g/g) | [3][4] |
| Crystallization Time | 80 - 120 hours | [1] |
Visualizations
Caption: Workflow for the purification of D-Psicose solution prior to crystallization.
Caption: A logical guide to troubleshooting common D-Psicose crystallization issues.
References
- 1. EP3210478A1 - Method for preparing d-psicose crystal - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US8524888B2 - Method of producing D-psicose crystals - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"minimizing by-product formation in D-Psicose synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of D-Psicose (D-Allulose). Our goal is to help you minimize by-product formation and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for D-Psicose synthesis?
A1: D-Psicose can be synthesized through two primary routes: chemical methods and enzymatic methods.[1][2] Chemical synthesis often involves the use of catalysts like molybdate ions or multi-step reactions with reagents such as triethylamine.[1][2][3] However, these methods are often not suitable for large-scale production, especially for food and pharmaceutical applications, due to the generation of toxic by-products and environmental concerns.[1][2][4] The preferred method for industrial production is the enzymatic conversion of D-Fructose using enzymes like D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase).[1][2][4]
Q2: What are the common by-products in D-Psicose synthesis?
A2: In chemical synthesis , depending on the specific method, various by-products can be formed. For instance, under acidic and anhydrous conditions, di-ᴅ-psicose anhydride (DPA) can be produced.[5] Other chemical methods may generate a range of undesirable and potentially toxic compounds.[1][2]
In enzymatic synthesis from D-Fructose, the primary "by-product" is the unreacted D-Fructose substrate itself. This is due to the thermodynamically unfavorable equilibrium of the epimerization reaction, which typically results in a conversion rate of around 30-40%.[6][7] In whole-cell biocatalysis systems starting from glucose, undesired dephosphorylation of intermediate sugar phosphates like glucose-6-phosphate or fructose-6-phosphate can lead to the formation of glucose as a by-product.[8] Some epimerases may also exhibit low levels of activity on other sugars if they are present as impurities in the D-Fructose substrate.[9]
Q3: How can I increase the yield of D-Psicose in enzymatic synthesis?
A3: Overcoming the unfavorable thermodynamic equilibrium is key to increasing the yield. One effective strategy is the addition of borate to the reaction mixture.[3] Borate forms a complex with D-Psicose, effectively removing it from the equilibrium and driving the reaction forward, which can significantly increase the conversion rate.[3] Another approach is a redox-driven multi-enzyme cascade system, which can achieve a much higher conversion rate, theoretically up to 100%.[6]
Q4: What are the optimal conditions for the enzymatic synthesis of D-Psicose?
A4: The optimal conditions for D-psicose 3-epimerase (DPEase) activity are generally a slightly alkaline pH (around 7.5-8.5) and a temperature of 50-60°C.[10][11] The presence of certain metal ions, particularly Mn²⁺ and Co²⁺, can significantly enhance enzyme activity.[11] It is crucial to optimize these parameters for the specific enzyme and experimental setup you are using.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low D-Psicose Yield | Unfavorable reaction equilibrium. | - Add borate to the reaction mixture to form a complex with D-Psicose and shift the equilibrium.[3]- Consider implementing a multi-enzyme cascade system to drive the reaction to completion.[6] |
| Suboptimal reaction conditions (pH, temperature). | - Optimize the pH and temperature for your specific enzyme. Most DPEases have an optimal pH between 7.5 and 8.5 and a temperature between 50°C and 60°C.[10][11]- Ensure proper buffering of the reaction mixture. | |
| Low enzyme activity or stability. | - Add cofactors such as Mn²⁺ or Co²⁺ to enhance enzyme activity.[11]- Consider immobilizing the enzyme to improve its stability and reusability.[9] | |
| Presence of Unexpected By-products | (In whole-cell systems) Non-specific phosphatase activity. | - Use a phosphatase with high specificity for psicose-6-phosphate to avoid dephosphorylation of other sugar phosphates.[8] |
| (In chemical synthesis) Side reactions due to harsh conditions. | - Switch to an enzymatic synthesis method to avoid the formation of toxic by-products.[1][2][4] | |
| Impurities in the D-Fructose substrate. | - Use high-purity D-Fructose to prevent the enzyme from acting on other sugars. | |
| Difficulty in Product Purification | High concentration of unreacted D-Fructose. | - Optimize the reaction to achieve a higher conversion rate (see "Low D-Psicose Yield").- Employ chromatographic techniques for efficient separation of D-Psicose from D-Fructose. |
Data Presentation
Table 1: Influence of Reaction Conditions on D-Psicose Conversion Yield
| Enzyme Source | Substrate | Temperature (°C) | pH | Additive(s) | Conversion Yield (%) | Reference |
| Agrobacterium tumefaciens DPEase | D-Fructose | 50 | 8.0 | None | ~33 | [11] |
| Agrobacterium tumefaciens DPEase | D-Fructose | 50 | 9.0 | Borate | ~64 | [3] |
| Recombinant Bacillus subtilis expressing DPEase | D-Fructose | Optimized | Optimized | None | ~29 (free cells) | [12] |
| Recombinant Bacillus subtilis expressing DPEase | D-Fructose | Optimized | Optimized | None | ~21 (immobilized cells) | [12] |
| Multi-enzyme cascade system | D-Fructose | Optimized | Optimized | Cofactor regeneration | up to 90 | [6] |
Experimental Protocols
Enzymatic Synthesis of D-Psicose from D-Fructose
This protocol is a general guideline for the enzymatic synthesis of D-Psicose using D-psicose 3-epimerase (DPEase).
Materials:
-
D-psicose 3-epimerase (DPEase)
-
D-Fructose
-
50 mM EPPS buffer (or other suitable buffer)
-
1 mM MnCl₂ (optional, as cofactor)
-
Deionized water
-
Heating block or water bath
-
HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87C)
Procedure:
-
Enzyme Preparation:
-
If using a commercially available enzyme, follow the manufacturer's instructions for reconstitution and storage.
-
If you have expressed and purified the enzyme, ensure it is in a suitable buffer and at a known concentration.
-
To enhance activity, you can pre-incubate the enzyme with 1 mM Mn²⁺ at 20°C for 4 hours, followed by dialysis against the reaction buffer to remove unbound metal ions.[3]
-
-
Reaction Setup:
-
Prepare a solution of D-Fructose in 50 mM EPPS buffer (pH 8.0). The concentration of D-Fructose can be varied, but a common starting point is 100 mM.[3]
-
In a reaction tube, combine the D-Fructose solution with the DPEase enzyme. The amount of enzyme will depend on its specific activity and should be optimized for your experiment. A typical starting point is 4 U of enzyme per ml of reaction mixture.[3]
-
If using a cofactor, add MnCl₂ to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for your enzyme, typically 50°C.[3]
-
The reaction time will depend on the desired conversion. You can take aliquots at different time points (e.g., 5, 10, 30, 60 minutes) to monitor the progress of the reaction.
-
-
Reaction Termination:
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet the denatured protein.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
Analyze the concentrations of D-Fructose and D-Psicose in the supernatant using an HPLC system equipped with a refractive index (RI) detector. An Aminex HPX-87C column is commonly used for this separation.[13]
-
Calculate the conversion yield as: (moles of D-Psicose produced / initial moles of D-Fructose) * 100%.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of D-Psicose from D-Fructose.
Caption: Troubleshooting logic for addressing low D-Psicose yield.
References
- 1. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Synthesis of a New Glycoconjugate with Di-ᴅ-Psicose Anhydride Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced production of D-psicose from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Psicose Quantification in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying D-Psicose in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying D-Psicose?
A1: The primary analytical methods for D-Psicose quantification include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[1][2][3] Capillary Electrophoresis (CE) has also been explored as a sensitive and high-throughput method.[2][4]
Q2: What makes quantifying D-Psicose in complex matrices challenging?
A2: The main challenges stem from the presence of isomers, such as D-fructose, which have very similar chemical structures and physical properties, making them difficult to separate chromatographically.[5] The sample matrix itself can also contain interfering substances that may co-elute with D-Psicose or affect the detector response.[6] Additionally, D-Psicose can be sensitive to processing conditions like high temperatures and pH, which can lead to its degradation.[7]
Q3: What is a suitable sample preparation technique for analyzing D-Psicose in a food matrix?
A3: The choice of sample preparation depends on the specific food matrix. For beverages, simple dilution and filtration may be sufficient.[8][9] For more complex matrices like raisins, an ultrasound-assisted extraction (UAE) followed by solid-phase extraction (SPE) can be effective for removing interfering compounds and concentrating the analyte.[5][10] Protein precipitation is a necessary step for samples with high protein content.
Q4: Can enzymatic methods be used for high-throughput screening of D-Psicose?
A4: Yes, enzymatic assays can be suitable for high-throughput screening. These assays often rely on the specific conversion of D-Psicose by an enzyme, such as D-Psicose 3-epimerase, and the subsequent measurement of a product or cofactor.[11][12] While often faster than chromatographic methods, their specificity can be a concern in complex matrices with other sugars that might interact with the enzyme.
Q5: What are the typical validation parameters to consider for a D-Psicose quantification method?
A5: Key validation parameters include linearity, accuracy (recovery), precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ).[10] Specificity, demonstrating the method's ability to accurately measure D-Psicose in the presence of its isomers and other matrix components, is also critical.
Troubleshooting Guides
Issue 1: Poor Peak Resolution Between D-Psicose and D-Fructose in HPLC-RID
Question: My HPLC-RID analysis shows poor separation between D-Psicose and D-fructose peaks. How can I improve the resolution?
Answer:
Poor resolution between D-Psicose and D-fructose is a common issue due to their structural similarity. Here are several troubleshooting steps:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical. For aminopropyl silane columns, a common mobile phase is a mixture of acetonitrile and water.[1] Adjusting the ratio of acetonitrile to water can significantly impact retention times and resolution. A higher percentage of acetonitrile generally leads to longer retention times and potentially better separation.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. A typical flow rate is around 1.0 mL/min.[1]
-
Column Selection: Consider using a column specifically designed for carbohydrate analysis. Ligand exchange columns can offer different selectivity compared to aminopropyl columns and may provide better separation of sugar isomers.[13][14]
-
Column Temperature: For some columns, particularly ligand exchange columns, operating at an elevated temperature (e.g., 80 °C) can improve peak shape and resolution.[9][14]
Issue 2: Low Recovery of D-Psicose During Sample Preparation
Question: I am experiencing low recovery of D-Psicose from my complex matrix after sample preparation. What could be the cause and how can I improve it?
Answer:
Low recovery can be attributed to several factors during the extraction and cleanup steps.
-
Inefficient Extraction: Ensure your extraction method is suitable for the matrix. For solid samples, techniques like ultrasound-assisted extraction (UAE) can enhance extraction efficiency.[10] The choice of extraction solvent is also crucial; water is a common solvent for sugars.[5]
-
Analyte Degradation: D-Psicose can degrade at high temperatures and extreme pH values.[7] During extraction and processing, avoid harsh conditions. If heating is necessary, use the lowest effective temperature for the shortest possible time.
-
Improper SPE Cartridge Selection or Elution: If using Solid Phase Extraction (SPE) for cleanup, ensure the cartridge chemistry is appropriate for retaining and eluting D-Psicose while removing interferences. The elution solvent must be strong enough to fully recover D-Psicose from the cartridge.
-
Matrix Effects in the Final Extract: Residual matrix components can suppress the analytical signal, leading to apparent low recovery. Consider further cleanup steps or using a matrix-matched calibration curve to compensate for these effects.
Issue 3: Inconsistent Results with GC-MS Analysis
Question: My GC-MS results for D-Psicose quantification are not reproducible. What are the potential sources of this variability?
Answer:
Inconsistent GC-MS results for sugars are often related to the derivatization step, which is necessary to make them volatile.
-
Incomplete Derivatization: The derivatization reaction (e.g., oximation followed by silylation) must go to completion to ensure consistent results.[15] Ensure you are using fresh derivatization reagents and that the reaction time and temperature are optimized.
-
Instability of Derivatives: The formed derivatives can be sensitive to moisture. It is crucial to work in anhydrous conditions and analyze the samples as soon as possible after derivatization.
-
Injector Temperature: A high injector temperature can cause degradation of the sugar derivatives. Optimize the inlet temperature to ensure efficient volatilization without causing decomposition.[16]
-
Chromatographic Issues: The presence of multiple peaks for a single sugar can occur due to the formation of different anomers (isomeric forms) during derivatization.[17] While this is normal, changes in the ratio of these anomers can affect quantification if not all peaks are integrated.
Quantitative Data Summary
The following table summarizes typical performance data for different D-Psicose quantification methods. Note that these values can vary depending on the specific matrix, instrumentation, and experimental conditions.
| Analytical Method | Matrix | Linearity (R²) | Recovery (%) | LOD | LOQ | Citation(s) |
| HPLC-RID | Standard Solutions | >0.99 | N/A | N/A | N/A | [1] |
| HPLC-ELSD | Sugar-free Beverage | 0.9994 | 91.5 - 94.2 | 0.002 g/100 mL | 0.006 g/100 mL | [8] |
| HPAEC-PAD | Raisins | >0.999 | 89.78 - 101.06 | N/A | N/A | [5][10] |
| Capillary Electrophoresis | Standard Solutions | >0.99 | N/A | N/A | N/A | [2][4] |
Experimental Protocols
Protocol 1: Quantification of D-Psicose in a Beverage Matrix using HPLC-RID
This protocol is a general guideline and may require optimization for specific beverage types.
1. Sample Preparation 1.1. Degas carbonated beverages by sonication for 15 minutes. 1.2. Dilute the beverage sample with deionized water to bring the expected D-Psicose concentration within the calibration range. A 1:10 dilution is a good starting point. 1.3. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[9]
2. HPLC-RID Analysis 2.1. HPLC System: HPLC with a Refractive Index Detector. 2.2. Column: Aminopropyl silane column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).[1] 2.3. Mobile Phase: Acetonitrile:Water (80:20 v/v).[1] 2.4. Flow Rate: 1.0 mL/min.[1] 2.5. Column Temperature: Ambient. 2.6. Injection Volume: 10 µL.
3. Calibration and Quantification 3.1. Prepare a series of D-Psicose standard solutions in deionized water (e.g., 0.05% to 0.5%).[1] 3.2. Inject the standards to generate a calibration curve by plotting peak area against concentration. 3.3. Inject the prepared beverage sample. 3.4. Quantify the D-Psicose concentration in the sample using the calibration curve, remembering to account for the dilution factor.
Protocol 2: Quantification of D-Psicose in a Solid Food Matrix using GC-MS
This protocol provides a general workflow for solid matrices and requires careful optimization of the derivatization step.
1. Sample Preparation and Extraction 1.1. Homogenize the solid food sample. 1.2. Accurately weigh about 1-2 g of the homogenized sample into a centrifuge tube. 1.3. Add a known volume of extraction solvent (e.g., 20 mL of 50% ethanol) and an internal standard. 1.4. Extract the sample using a method like ultrasound-assisted extraction (UAE) for 20-30 minutes. 1.5. Centrifuge the mixture and collect the supernatant. 1.6. Perform a cleanup step if necessary, such as solid-phase extraction (SPE), to remove interfering compounds.
2. Derivatization 2.1. Transfer an aliquot of the extract to a reaction vial and evaporate to dryness under a stream of nitrogen. 2.2. Add 100 µL of pyridine containing 20 mg/mL of methoxyamine hydrochloride. 2.3. Cap the vial tightly and heat at 80°C for 20 minutes to form the methoxime derivatives. 2.4. Cool the vial to room temperature and add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). 2.5. Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis 3.1. GC-MS System: Gas chromatograph coupled to a mass spectrometer. 3.2. Column: A non-polar or medium-polarity column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column). 3.3. Carrier Gas: Helium at a constant flow rate. 3.4. Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C). 3.5. Injector Temperature: Typically 250°C. 3.6. MS Parameters: Operate in electron ionization (EI) mode and scan a mass range appropriate for the TMS derivatives of D-Psicose. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.
4. Calibration and Quantification 4.1. Prepare D-Psicose standards and derivatize them using the same procedure as the samples. 4.2. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration. 4.3. Analyze the derivatized sample and quantify the D-Psicose concentration using the calibration curve.
Visualizations
Caption: General experimental workflow for D-Psicose quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and high throughput method for the analysis of d-psicose by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Rapid Ultrasound-Assisted Extraction Coupled with Anion Exchange Chromatography Method for the Determination of D-Psicose in Raisin Matrices - ProQuest [proquest.com]
- 6. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. spectralabsci.com [spectralabsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. keidy.com.tw [keidy.com.tw]
- 14. catalogo.latu.org.uy [catalogo.latu.org.uy]
- 15. mdpi.com [mdpi.com]
- 16. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
Validation & Comparative
A Comparative Analysis of D-Psicose and D-Fructose on Hepatic Lipogenesis
Introduction
D-Psicose (also known as D-allulose) and D-fructose are monosaccharides and C-3 epimers, differing only in the orientation of a hydroxyl group.[1][2] Despite this subtle structural difference, their metabolic fates and impacts on hepatic de novo lipogenesis (DNL) are markedly divergent. While high fructose consumption is strongly linked to the development of non-alcoholic fatty liver disease (NAFLD) through the robust induction of DNL, D-Psicose has demonstrated a contrary, suppressive effect on hepatic fat accumulation.[3][4][5] This guide provides an objective comparison of their effects, supported by experimental data, to elucidate the underlying mechanisms for researchers, scientists, and drug development professionals.
Comparative Effects on Hepatic Lipid Metabolism
Experimental evidence from rodent models consistently demonstrates that dietary supplementation with D-Psicose leads to reduced fat accumulation and suppression of hepatic lipogenesis when compared to D-fructose. D-Psicose is poorly metabolized in the liver, with studies in human and rat hepatocytes showing that over 94% remains after 240 minutes, whereas fructose is rapidly metabolized.[6] This fundamental difference in hepatic processing underpins their opposing effects on lipid synthesis.
Rats fed diets containing D-Psicose exhibit significantly lower abdominal adipose tissue weight compared to those fed D-fructose.[2][7] This reduction in fat storage is directly linked to the downregulation of key lipogenic enzymes in the liver.
Table 1: Quantitative Comparison of D-Psicose vs. D-Fructose on Hepatic Lipogenic Markers
| Parameter | D-Psicose Diet Effect | D-Fructose Diet Effect | Animal Model | Duration | Finding | Source |
| Abdominal Adipose Tissue Weight | Significantly Lower | Higher | Wistar Rats | 28 days | Lower abdominal fat accumulation with D-Psicose. | [2][8] |
| Hepatic Fatty Acid Synthase (FAS) Activity | Significantly Lower | Higher | Wistar Rats | 28 days | D-Psicose suppresses hepatic lipogenic enzyme activity. | [2][8] |
| Hepatic Glucose-6-Phosphate Dehydrogenase (G6PD) Activity | Significantly Lower | Higher | Wistar Rats | 28 days | D-Psicose suppresses an enzyme providing NADPH for lipogenesis. | [2][8] |
| Hepatic SREBP-1c Gene Expression | Suppressed | Stimulated | Wistar Rats | 4 weeks | D-Psicose prevents fat accumulation by suppressing lipogenic gene expression. | [9][10] |
| Hepatic FAS Gene Expression | Suppressed | Stimulated | Wistar Rats | 4 weeks | D-Psicose suppresses the expression of key fatty acid uptake and synthesis genes. | [9][10] |
| Hepatic ACCα Gene Expression | Suppressed | Stimulated | Wistar Rats | 4 weeks | D-Psicose suppresses the rate-limiting enzyme in fatty acid synthesis. | [9][10] |
| Fatty Acid Oxidation Gene Expression (AMPKα2, PPARα) | Stimulated | Not reported to stimulate | Wistar Rats | 4 weeks | D-Psicose stimulates genes involved in fatty acid breakdown. | [9][10] |
| Serum Insulin Levels | Significantly Lower | Higher | Sprague-Dawley Rats | 4 weeks | D-Psicose diet leads to lower circulating insulin. | [1] |
Mechanisms of Action and Signaling Pathways
The opposing effects of D-fructose and D-Psicose on hepatic lipogenesis are rooted in their differential regulation of key metabolic transcription factors.
D-Fructose: An Inducer of Lipogenesis Fructose is a potent activator of DNL.[11] Its metabolism in the liver provides abundant substrate for fatty acid synthesis and actively promotes the expression of lipogenic genes.[5] This is primarily achieved through the activation of two critical transcription factors:
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): Fructose metabolites activate ChREBP, which in turn upregulates the transcription of genes involved in glycolysis and lipogenesis, including FAS and ACC.[12][13][14]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Fructose metabolism stimulates the expression and proteolytic processing of SREBP-1c, a master regulator of DNL, leading to increased synthesis of fatty acids and triglycerides.[3][4][12]
D-Psicose: A Suppressor of Lipogenesis In stark contrast, D-Psicose inhibits hepatic lipogenesis. Its mechanism involves the suppression of lipogenic pathways and the potential activation of fatty acid oxidation.
-
Inhibition of SREBP-1c: Studies show that D-Psicose supplementation suppresses the expression of SREBP-1c and its downstream target genes, including ACCα and FAS.[9][10] This is a key mechanism for its ability to prevent hepatic fat accumulation.
-
Activation of Fatty Acid Oxidation: D-Psicose has been shown to stimulate the expression of genes related to fatty acid oxidation, such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[9][10] Activation of AMPK can inhibit SREBP-1c processing and reduce the activity of ACC, further contributing to the suppression of lipogenesis.[15]
Experimental Protocols
The findings described are based on controlled studies in animal models. Below are representative methodologies employed in this research area.
1. Animal Model and Diet Formulation (Adapted from Matsuo et al., 2001 & Chen et al., 2019) [2][9]
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.[1][2][9] Animals are housed individually in controlled environments (temperature, humidity, light/dark cycle).
-
Dietary Groups: Animals are typically divided into multiple groups, including:
-
Control Diet (e.g., AIN-93G formulation)
-
D-Psicose Diet (Control diet supplemented with 3-5% D-Psicose by weight)
-
D-Fructose Diet (Control diet supplemented with 5% D-fructose by weight)
-
Cellulose Diet (Control diet with 5% cellulose as a non-caloric fiber control)
-
-
Feeding Period: The experimental diets are provided for a period ranging from 21 to 28 days, with food intake and body weight monitored regularly.[2][7]
2. Sample Collection and Analysis
-
Tissue Harvesting: At the end of the experimental period, animals are euthanized, and blood and liver samples are collected. The liver and abdominal adipose tissues are excised and weighed.
-
Hepatic Enzyme Activity Assays: Liver homogenates are prepared to measure the activity of key lipogenic enzymes. For example, Fatty Acid Synthase (FAS) and Glucose-6-Phosphate Dehydrogenase (G6PD) activities are determined spectrophotometrically by monitoring the rate of NADPH oxidation or reduction.[2]
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted from liver tissue. Reverse transcription is performed to synthesize cDNA, which is then used as a template for quantitative real-time PCR (qRT-PCR). Specific primers are used to quantify the mRNA levels of target genes such as SREBP-1c, ACCα, FAS, AMPKα2, and PPARα.[9][10] Gene expression levels are typically normalized to a housekeeping gene (e.g., β-actin).
Conclusion and Implications
The experimental data clearly delineate the opposing roles of D-Psicose and D-fructose in regulating hepatic lipogenesis. While D-fructose serves as a potent substrate and activator of lipogenic pathways, contributing to hepatic steatosis, D-Psicose actively suppresses these same pathways.[2][3] The mechanisms underlying the action of D-Psicose involve the inhibition of the master lipogenic regulator SREBP-1c and the enhancement of fatty acid oxidation pathways.[9][10]
For researchers and drug development professionals, these findings highlight D-Psicose as a promising functional food ingredient or a therapeutic candidate for mitigating metabolic disorders associated with excessive sugar consumption, such as NAFLD. Further investigation into the precise molecular interactions of D-Psicose with cellular energy sensors like AMPK could unveil novel targets for the treatment of metabolic diseases.
References
- 1. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary D-psicose, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Dietary Fructose and Hepatic De Novo Lipogenesis in Fatty Liver Disease | Semantic Scholar [semanticscholar.org]
- 4. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sweet path to metabolic demise: fructose and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. [PDF] Dietary D-psicose, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats. | Semantic Scholar [semanticscholar.org]
- 9. Anti-obesity potential of rare sugar d-psicose by regulating lipid metabolism in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Fructose drives de novo lipogenesis affecting metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
- 14. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway [mdpi.com]
- 15. Docosahexaenoic acid inhibits proteolytic processing of sterol regulatory element-binding protein-1c (SREBP-1c) via activation of AMP-activated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Psicose: A Comprehensive Analysis of its Antihyperglycemic Effects
A Comparative Guide for Researchers and Drug Development Professionals
The rare sugar D-Psicose (also known as D-Allulose) has emerged as a promising functional food ingredient and potential therapeutic agent for managing hyperglycemia. Extensive research in both animal models and human clinical trials has validated its ability to modulate blood glucose levels. This guide provides an objective comparison of D-Psicose's antihyperglycemic performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Comparison of Antihyperglycemic Effects
The following tables summarize the key quantitative data from various studies investigating the antihyperglycemic effects of D-Psicose.
Table 1: Effect of D-Psicose on Postprandial Glucose in Animal Models
| Animal Model | Treatment | Dosage | Comparator | Key Findings | Reference |
| Wistar rats | D-Psicose with carbohydrate loading | 0.2 g/kg | D-Fructose | Significantly inhibited the increase in plasma glucose after sucrose and maltose ingestion.[1] | [1] |
| C57BL/6J db/db mice | D-Psicose supplementation | 200 mg/kg BW | D-Glucose, D-Fructose | Maintained blood glucose levels between 276-305 mg/dL over 28 days, while comparator groups showed a 2-fold increase.[2] Significantly improved glucose tolerance (AUC).[2] | [2] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 5% D-Psicose in drinking water | 5% of water intake | Water | Prevented the progression of T2DM for up to 60 weeks, maintaining lower blood glucose levels and HbA1c compared to control.[3] | [3] |
| OLETF rats | 5% D-Psicose in drinking water | 5% of water intake | 5% D-Glucose | Significantly reduced the increase in body weight and abdominal fat mass after 13 weeks.[4] Improved insulin resistance as shown by reduced blood glucose and insulin levels during an OGTT.[4] | [4] |
Table 2: Effect of D-Psicose on Postprandial Glucose in Human Studies
| Study Population | Treatment | Dosage | Comparator | Key Findings | Reference |
| Borderline diabetic and normal subjects | 5 g D-Psicose with a standard meal | 5 g | Placebo | Significantly lower blood glucose at 30 and 60 minutes post-meal.[5] Significant decrease in the area under the curve (AUC) for blood glucose.[5] | [5] |
| Healthy adults | D-Allulose with sucrose beverage | 2.5 g, 5 g, 7.5 g, 10 g | Placebo | Dose-dependent reduction in plasma glucose at 30 minutes.[6] Significant reduction in glucose excursion with the 10 g dose.[6] | [6][7] |
| Patients with Type 2 Diabetes | D-Allulose in a diabetic diet | 8.5 g before Iftar | Normal diabetic diet | Significantly suppressed postprandial hyperglycemia.[8] | [8] |
Mechanisms of Antihyperglycemic Action
D-Psicose exerts its antihyperglycemic effects through multiple mechanisms. Key pathways identified include the inhibition of intestinal carbohydrate-digesting enzymes and modulation of hepatic glucose metabolism.
Inhibition of Intestinal α-Glucosidases
One of the primary mechanisms by which D-Psicose lowers postprandial blood glucose is by inhibiting α-glucosidase enzymes in the small intestine, such as sucrase and maltase.[1] This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby slowing the rate of glucose absorption into the bloodstream.
Caption: D-Psicose inhibits intestinal α-glucosidases, reducing carbohydrate digestion and glucose absorption.
Modulation of Hepatic Glucose Metabolism
D-Psicose has been shown to influence glucose metabolism in the liver. Studies in OLETF rats demonstrated that D-Psicose administration led to the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[4] This enhances glucokinase activity, promoting glycogen synthesis and reducing hepatic glucose output.
Caption: D-Psicose promotes glucokinase translocation in hepatocytes, enhancing glycogen synthesis.
Experimental Protocols
The validation of D-Psicose's antihyperglycemic effects has been conducted through a variety of robust experimental designs, as detailed below.
Animal Studies
-
Oral Carbohydrate Tolerance Tests in Wistar Rats:
-
Subjects: Male Wistar rats.
-
Protocol: After a fasting period, rats were orally administered a solution containing a carbohydrate (sucrose, maltose, or soluble starch) at a dose of 2 g/kg body weight, either with or without D-Psicose (0.2 g/kg body weight).
-
Data Collection: Blood samples were collected at various time points post-administration to measure plasma glucose concentrations.
-
Reference: [1]
-
-
Long-term Study in C57BL/6J db/db Mice:
-
Subjects: Male C57BL/6J db/db mice (a model for type 2 diabetes).
-
Protocol: Mice were orally supplemented daily with D-Psicose (200 mg/kg body weight), D-glucose, D-fructose, or water (control) for 28 days.
-
Data Collection: Body weight and blood glucose levels were monitored throughout the study. At the end of the study, glucose tolerance tests were performed, and serum insulin and lipid profiles were analyzed.
-
Reference: [2]
-
-
Long-term Study in Otsuka Long-Evans Tokushima Fatty (OLETF) Rats:
-
Subjects: Male OLETF rats (a model for type 2 diabetes) and Long-Evans Tokushima Otsuka (LETO) rats (non-diabetic control).
-
Protocol: OLETF rats were provided with drinking water containing 5% D-Psicose or plain water for up to 60 weeks. LETO rats received plain water.
-
Data Collection: Periodic measurements of fasting blood glucose, plasma insulin, body weight, and HbA1c were taken. Oral glucose tolerance tests (OGTT) were also performed.
-
Reference: [3]
-
Human Clinical Trials
-
Randomized, Double-Blind, Placebo-Controlled Crossover Study:
-
Subjects: Adult men and women, including individuals with borderline diabetes.
-
Protocol: Participants consumed a standard meal along with tea containing either 5 g of D-Psicose or a placebo. After a washout period, they crossed over to the other treatment.
-
Data Collection: Blood glucose levels were measured at fasting and at 30, 60, 90, and 120 minutes after the meal.
-
Reference: [5]
-
-
Prospective, Randomized, Crossover Study on Dose-Response:
-
Subjects: Healthy adult subjects.
-
Protocol: Participants consumed a sucrose beverage (50 g sucrose) with varying doses of D-Allulose (2.5 g, 5 g, 7.5 g, 10 g) or a placebo in a crossover design.
-
Data Collection: Plasma glucose and insulin levels were measured at baseline and at multiple time points post-ingestion.
-
Comparison with Other Antihyperglycemic Agents
D-Psicose presents a unique profile compared to other rare sugars and conventional antihyperglycemic drugs.
-
Other Rare Sugars: While other rare sugars like D-tagatose also exhibit antihyperglycemic effects, D-psicose has been extensively studied for its potent inhibition of α-glucosidases.[1][9]
-
Alpha-Glucosidase Inhibitors (e.g., Acarbose): D-Psicose shares a similar mechanism of action with drugs like acarbose by inhibiting α-glucosidases.[1][10][11] However, as a naturally occurring sugar with a pleasant sweet taste, D-Psicose may offer better palatability and consumer acceptance.
-
Metformin: Metformin, a first-line treatment for type 2 diabetes, primarily acts by reducing hepatic glucose production and improving insulin sensitivity. D-Psicose's mechanisms, particularly the inhibition of carbohydrate absorption, are complementary to those of metformin.
-
Sulfonylureas and Meglitinides: These drug classes stimulate insulin secretion from the pancreas.[11][12][13] In contrast, D-Psicose does not appear to directly stimulate insulin release but rather improves insulin sensitivity and preserves pancreatic β-cell function in the long term.[2][4]
Conclusion
The body of evidence from both preclinical and clinical studies strongly supports the antihyperglycemic effects of D-Psicose. Its multifaceted mechanisms of action, including the inhibition of intestinal α-glucosidases and favorable modulation of hepatic glucose metabolism, make it a compelling candidate for further investigation and development as a functional food ingredient and a potential adjunct therapy for the management of hyperglycemia and type 2 diabetes. Its favorable safety profile, as demonstrated in long-term ingestion studies, further enhances its potential for widespread application.[5][14]
References
- 1. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare sugar d-psicose prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rare sugar D-psicose improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the postprandial blood glucose suppression effect of D-psicose in borderline diabetes and the safety of long-term ingestion by normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drc.bmj.com [drc.bmj.com]
- 7. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level | MedPath [trial.medpath.com]
- 8. A Pilot Study on the Efficacy of a Diabetic Diet Containing the Rare Sugar D-Allulose in Patients with Type 2 Diabetes Mellitus: A Prospective, Randomized, Single-Blind, Crossover Study | MDPI [mdpi.com]
- 9. Rare sugars: metabolic impacts and mechanisms of action: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Hypoglycemic Agents: Oral Antihyperglycemic Drugs [emedicine.medscape.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Hypoglycemic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Study on Long-Term Toxicity of D-Psicose in Rats - PMC [pmc.ncbi.nlm.nih.gov]
"D-Psicose vs erythritol: a comparison of properties"
An Objective Comparison of D-Psicose and Erythritol for Scientific Applications
This guide provides a comprehensive comparison of D-Psicose (also known as D-Allulose) and erythritol, two sugar substitutes of significant interest in research, food science, and pharmaceutical development. The following sections detail their physicochemical properties, metabolic fates, and physiological effects, supported by experimental data and methodologies.
Physicochemical Properties
D-Psicose, a rare sugar, is a C-3 epimer of D-fructose, while erythritol is a four-carbon sugar alcohol (polyol).[1][2] Both are utilized as low-calorie sweeteners, but their chemical structures and properties differ, influencing their applications.[1][3][4]
| Property | D-Psicose (Allulose) | Erythritol |
| Molecular Formula | C₆H₁₂O₆[4][5] | C₄H₁₀O₆ |
| Molecular Weight | 180.16 g/mol [4][5] | 122.12 g/mol |
| Sweetness (vs. Sucrose) | ~70%[1][6][7] | ~70-80%[6][8] |
| Caloric Value (kcal/g) | ~0.2 - 0.4 kcal/g[1] | ~0 kcal/g[9][10] |
| Glycemic Index | Very low / Negligible[1] | Zero[9] |
| Natural Occurrence | Trace amounts in wheat, figs, raisins, maple syrup[1][6] | Naturally in some fruits (grapes, pears) and fermented foods[9][11] |
| Solubility in Water | Highly soluble (~1.0 kg/L )[12] | Soluble |
| Maillard Reaction | Undergoes Maillard reaction, leading to browning[4][7] | Does not undergo Maillard reaction |
Metabolic Fate and Physiological Effects
Absorption and Metabolism
D-Psicose: This rare sugar is absorbed by the body but not metabolized, meaning it provides almost no calories.[5][6] It is largely excreted from the body unchanged.[1]
Erythritol: Approximately 90% of ingested erythritol is rapidly absorbed in the small intestine and excreted unchanged in the urine.[13] This efficient absorption and excretion pathway contributes to its high digestive tolerance compared to other polyols.[9] However, recent studies have shown that erythritol can be metabolized in a small, dose-dependent amount into erythronate.[14][15]
Glycemic and Insulinemic Response
Both D-Psicose and erythritol have a negligible impact on blood glucose and insulin levels, making them suitable for individuals with diabetes or those monitoring glucose control.[6][10]
-
D-Psicose: Studies in healthy humans have shown that D-Psicose does not raise blood glucose or insulin concentrations when administered alone.[16] Furthermore, when co-administered with carbohydrates like maltodextrin or sucrose, D-Psicose can significantly suppress the postprandial glycemic response.[16][17][18] This effect is attributed to its ability to inhibit intestinal α-glucosidase enzymes (sucrase and maltase), which delays carbohydrate digestion.[17][18]
-
Erythritol: Research confirms that erythritol has no effect on blood glucose or insulin levels.[9][10]
Gastrointestinal Effects and Satiety Hormones
Both sweeteners can stimulate the release of gastrointestinal hormones associated with satiety.
-
D-Psicose: Can stimulate the release of glucagon-like peptide-1 (GLP-1), which helps suppress food intake and glycemia.[19][20]
-
Erythritol: Acute administration of erythritol has been shown to induce the secretion of GLP-1, cholecystokinin (CCK), and peptide tyrosine tyrosine (PYY).[21][22] Studies have also found that erythritol can delay gastric emptying and increase feelings of fullness.[21][23]
While both are generally well-tolerated, excessive consumption can lead to gastrointestinal discomfort. The maximum non-effective dose of D-Psicose for causing diarrhea is reported as 0.55 g/kg of body weight, which is higher than most sugar alcohols but lower than that of erythritol (0.66–1.0+ g/kg).[1]
Effects on Microbiota
Gut Microbiota:
-
D-Psicose: The impact of D-Psicose on the gut microbiome is an area of active research. Some studies in mice suggest that D-Psicose intervention can alter the gut microbiota composition. One study on mice with DSS-induced colitis found that D-Psicose aggravated the condition, potentially by causing microbiota dysfunction, including a decrease in beneficial bacteria like Akkermansia and Lactobacillus and a reduction in short-chain fatty acid production.[24][25]
-
Erythritol: The majority of erythritol is absorbed before it reaches the large intestine, limiting its interaction with the gut microbiota.
Oral Microbiota:
-
D-Psicose: Not extensively studied in relation to oral health.
-
Erythritol: Erythritol is non-cariogenic as it is not metabolized by oral bacteria that produce enamel-damaging acids.[9] Research has shown that erythritol is effective in managing oral health by decreasing the weight of dental plaque, inhibiting the growth of Streptococcus mutans, and reducing the overall incidence of dental caries, with some studies suggesting it is more effective than xylitol and sorbitol.[11][26][27]
Safety and Regulatory Status
Both D-Psicose and erythritol are considered safe for consumption by major regulatory bodies.
-
D-Psicose (Allulose): Has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA).[4]
-
Erythritol: Is also GRAS in the USA and approved for use in foods in many other countries.[10][26] The World Health Organization (WHO) and FAO Expert Committee on Food Additives assigned an acceptable daily intake that is “not specified,” indicating a high level of safety.[10]
However, a recent study has suggested a potential link between higher circulating levels of erythritol and an increased risk of major adverse cardiovascular events like heart attack or stroke, noting that erythritol enhanced platelet adhesion and thrombosis potential in laboratory and animal models.[8][10] It is important to note that the study also pointed out that the body naturally produces erythritol and higher levels could be a biomarker of metabolic dysfunction, making it unclear if dietary erythritol was the cause.[28] Further research is needed to clarify these findings.
Experimental Protocols
Glycemic Response Study (Human)
This section details a typical methodology for evaluating the postprandial blood glucose suppression effect of D-Psicose.
-
Study Design: A randomized, single-blind or double-blind, placebo-controlled crossover study is commonly used.[16][19]
-
Subjects: Healthy adult volunteers or individuals with borderline diabetes are recruited.[16][19] Subjects typically undergo a fasting period (e.g., overnight) before the experiment.[29]
-
Intervention: Subjects consume a test beverage or meal. For example, a beverage containing 75g of maltodextrin alone (control) or with varying doses of D-Psicose (e.g., 2.5g, 5g, 7.5g).[16] A washout period of at least one week is maintained between test sessions.[16]
-
Data Collection: Blood samples are collected from the subjects at baseline (0 minutes) and at regular intervals post-ingestion (e.g., 30, 60, 90, and 120 minutes).[16][19]
-
Analysis: Plasma is separated from the blood samples, and glucose and insulin concentrations are determined using standard assay kits.[17] The area under the curve (AUC) for glucose and insulin responses is calculated to compare the effects of the different test meals.
Absorption and Metabolism Study (Human)
This protocol describes a method to determine the absorption and metabolism of sweeteners like erythritol.
-
Study Design: A randomized, double-blind, dose-ranging study.[14][15]
-
Subjects: Healthy lean participants are recruited and fasted overnight for 10 hours.[13]
-
Intervention: An antecubital catheter is inserted for blood sampling.[13] A feeding tube is placed to administer the substances intragastrically, bypassing taste and smell cues.[13] Subjects receive solutions of varying doses of the sweetener (e.g., 10g, 25g, or 50g of erythritol in 300 mL of water) on different study days in a randomized order.[13][14]
-
Data Collection: Blood samples are taken at fixed time intervals after administration.[14]
-
Analysis: Plasma concentrations of the sweetener (e.g., erythritol) and its potential metabolites (e.g., erythronate) are measured using techniques like gas chromatography-mass spectrometry (GC-MS).[14][15] Pharmacokinetic parameters such as the area under the curve (AUC) and maximum plasma concentration (Cmax) are calculated.[15]
Conclusion
D-Psicose and erythritol are both effective low-calorie, low-glycemic sugar substitutes with distinct properties that make them suitable for different applications.
-
D-Psicose is notable for its ability to undergo the Maillard reaction, making it a functional ingredient in baked goods.[4] Its potential to actively suppress postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes presents a significant therapeutic advantage.[17][18]
-
Erythritol stands out for its excellent digestive tolerance and proven benefits for oral health, including caries prevention.[9][26] Its zero-calorie and non-glycemic nature are well-established.[9]
The choice between D-Psicose and erythritol will depend on the specific requirements of the intended application, whether it be for food formulation, clinical nutrition, or pharmaceutical development. Researchers should consider the browning capability and glycemic suppression of D-Psicose versus the high digestive tolerance and oral health benefits of erythritol. Further research into their long-term effects on the gut microbiome and cardiovascular health will continue to refine their roles in human health and nutrition.
References
- 1. Psicose - Wikipedia [en.wikipedia.org]
- 2. Sugar substitute - Wikipedia [en.wikipedia.org]
- 3. Effects of Natural Alternative Sweeteners on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 5. D-Psicose Dosages And Benefits - FocusHerb [focusherb.com]
- 6. toothfriendly.org [toothfriendly.org]
- 7. Impact of artificial sweeteners and rare sugars on the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechdaily.com [scitechdaily.com]
- 9. cargill.com [cargill.com]
- 10. The artificial sweetener erythritol and cardiovascular event risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 12. D-Psicose - American Chemical Society [acs.org]
- 13. irf.fhnw.ch [irf.fhnw.ch]
- 14. Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Metabolic Effects of Selected Conventional and Alternative Sweeteners: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Role of D-allulose and Erythritol on the Activity of the Gut Sweet Taste Receptor and Gastrointestinal Satiation Hormone Release in Humans: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Erythritol Is More Effective Than Xylitol and Sorbitol in Managing Oral Health Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Which low-calorie sweeteners are safe—and which aren't? | Center for Science in the Public Interest [cspi.org]
- 29. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]
D-Psicose Outperforms Sucrose in Mitigating Body Fat Accumulation: An In Vivo Comparative Analysis
A comprehensive review of in vivo studies demonstrates that D-Psicose, a rare sugar, is superior to sucrose in reducing body fat accumulation. Experimental data from animal and human studies indicate that D-Psicose not only contributes to lower body weight gain but also actively modulates lipid metabolism to favor fat oxidation over storage. This guide provides a detailed comparison of the two sugars, summarizing key experimental findings and elucidating the underlying physiological mechanisms.
Quantitative Comparison of In Vivo Effects
The following table summarizes the key quantitative outcomes from comparative studies between D-Psicose (also known as D-Allulose) and sucrose on markers of body fat accumulation.
| Parameter | Animal Model/ Human Study | D-Psicose Group | Sucrose/Control Group | Percentage Difference | Key Findings | Reference |
| Body Weight Gain | Sprague-Dawley Rats | Significantly Lower | Higher | Not specified | D-psicose-fed rats exhibited lower weight gain. | [1] |
| Wistar Rats | 389 ± 3 g | 426 ± 6 g | ~8.7% lower | D-psicose diet resulted in significantly lower body weight. | [2] | |
| Adult Wistar Rats on High-Sucrose Diet | Significantly Suppressed | Higher | Not specified | Dietary D-psicose significantly suppressed body weight gain. | [3] | |
| Abdominal/Visceral Fat Mass | Wistar Male Rats | Significantly Lower | Higher | Not specified | Abdominal adipose tissue weight was significantly lower with D-psicose. | [4] |
| High-Fat Diet-Induced Obese Rats | Lower | Higher | Not specified | D-psicose-fed rats exhibited lower fat accumulation. | [1] | |
| Adult Wistar Rats on High-Sucrose Diet | Significantly Suppressed | Higher | Not specified | Abdominal fat accumulation was significantly suppressed by dietary D-psicose. | [3] | |
| Body Fat Percentage | Overweight/Obese Adults | Significantly Decreased | No significant change (Placebo) | Not specified | D-allulose supplementation significantly decreased body fat percentage. | [5][6] |
| Adult Wistar Rats on High-Sucrose Diet | Significantly Suppressed | Higher | Not specified | Carcass fat percentage was significantly suppressed by dietary D-psicose. | [3] | |
| Total Abdominal and Subcutaneous Fat Area (CT scan) | Overweight/Obese Adults (High D-Allulose group) | Significantly Decreased | No significant change (Placebo) | Not specified | High-dose D-allulose significantly decreased total abdominal and subcutaneous fat areas. | [5][6] |
| Energy Expenditure | Wistar Rats on High-Sucrose Diet | Significantly Higher (during darkness) | Lower | Not specified | Resting energy expenditure was significantly higher in the D-psicose group. | [7][8] |
| Hepatic Lipogenic Enzyme Activity | Wistar Male Rats | Significantly Lower | Higher | Not specified | Fatty acid synthase and glucose 6-phosphate dehydrogenase activities in the liver were significantly lower with D-psicose. | [4] |
| Sprague-Dawley Rats | Significantly Lowered | Higher | Not specified | Liver enzyme activities involved in lipogenesis were significantly lowered by the D-psicose diet. | [2] |
Experimental Protocols
Animal Studies
A representative experimental design to compare the effects of D-Psicose and sucrose on body fat accumulation in rats is as follows:
-
Animal Model: Male Wistar or Sprague-Dawley rats, typically 8-16 weeks old.[2][3]
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Dietary Groups:
-
Control Group: Fed a standard or high-sucrose diet (e.g., containing 5% cellulose as a placebo).[7]
-
D-Psicose Group: Fed a diet where a percentage of the carbohydrate (e.g., 5%) is replaced with D-Psicose.[3][7]
-
Sucrose Group: Fed a high-sucrose diet for direct comparison.[3]
-
In some studies, pair-feeding is employed to ensure equal caloric intake between groups, isolating the specific effects of the sugar.[7]
-
-
Duration: The experimental diets are typically provided for a period ranging from 4 to 8 weeks.[2][3]
-
Measurements:
-
Body Weight and Food Intake: Recorded daily or weekly.
-
Body Composition Analysis: At the end of the study, animals are euthanized, and various adipose tissue depots (e.g., epididymal, perirenal, mesenteric) are dissected and weighed. Carcass fat percentage may also be determined.[3]
-
Biochemical Analysis: Blood samples are collected to measure serum levels of glucose, insulin, leptin, adiponectin, and lipid profiles.[2][7] Liver samples are analyzed for lipogenic enzyme activities.[2][4]
-
Gene Expression Analysis: Adipose and liver tissues can be used to quantify the expression of genes involved in lipid metabolism via techniques like RT-qPCR.[9]
-
Energy Expenditure: Measured using indirect calorimetry.[2][7]
-
Human Clinical Trials
A typical randomized, double-blind, placebo-controlled trial to assess the efficacy of D-Allulose (D-Psicose) on fat mass reduction in humans involves:
-
Participants: Overweight or obese adult subjects (e.g., BMI ≥ 23 kg/m ²).[5][6]
-
Study Design:
-
Randomization: Participants are randomly assigned to one of the following groups:
-
Blinding: Both the participants and the investigators are unaware of the group assignments.
-
-
Duration: The intervention period is typically 12 to 24 weeks.[5][10]
-
Assessments:
-
Body Composition: Measured using methods such as bioelectrical impedance analysis or computed tomography (CT) scans to determine body fat percentage, body fat mass, and abdominal fat areas.[5][6]
-
Anthropometric Measurements: Body weight, BMI, and waist circumference are recorded at baseline and at the end of the study.
-
Blood Analysis: Fasting blood samples are collected to assess lipid profiles, markers of liver and kidney function, and inflammatory markers.[5][6]
-
Dietary Intake: Assessed using food diaries to monitor for any significant differences in nutrient intake among the groups.[5][6]
-
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for animal studies and the proposed signaling pathway through which D-Psicose exerts its anti-obesity effects.
Caption: Experimental workflow for in vivo comparison of D-Psicose and sucrose diets in rats.
Caption: Proposed signaling pathway of D-Psicose in reducing body fat accumulation.
Conclusion
References
- 1. Dietary D-psicose reduced visceral fat mass in high-fat diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by dietary D-psicose of body fat accumulation in adult rats fed a high-sucrose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. A Preliminary Study for Evaluating the Dose-Dependent Effect of d-Allulose for Fat Mass Reduction in Adult Humans: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-psicose increases energy expenditure and decreases body fat accumulation in rats fed a high-sucrose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-Psicose increases energy expenditure and decreases body fat accumulation in rats fed a high-sucrose diet | Semantic Scholar [semanticscholar.org]
- 9. Anti-obesity potential of rare sugar d-psicose by regulating lipid metabolism in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. High Fructose Intake and Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid Sucrose Consumption Promotes Obesity and Impairs Glucose Tolerance without Altering Circulating Insulin Levels - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of the sweetness profiles of rare sugars"
A Comparative Analysis of the Sweetness Profiles of Rare Sugars
Introduction
In the quest for sugar alternatives that can provide the desirable sweet taste without the associated caloric load and metabolic consequences, rare sugars have emerged as a promising category of sweeteners. These monosaccharides, which exist in nature in limited quantities, offer unique sweetness profiles and functional properties that make them attractive for applications in food, beverage, and pharmaceutical industries. This guide provides a comparative analysis of the sweetness profiles of prominent rare sugars, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation and application.
Quantitative Comparison of Sweetness Profiles
The sweetness of a substance is not a single-dimensional attribute but a complex interplay of intensity, temporal characteristics, and other sensory qualities. The following table summarizes the key quantitative parameters of several rare sugars in comparison to sucrose, the gold standard for sweetness.
| Sweetener | Type | Relative Sweetness (to Sucrose) | Caloric Value (kcal/g) | Key Sensory Characteristics |
| Sucrose | Disaccharide | 1.0 | 4.0 | Clean sweet taste, no significant aftertaste. |
| D-Allulose (Psicose) | Monosaccharide | ~0.7[1][2][3][4][5][6][7][8] | ~0.2 - 0.4[3][7] | Similar taste and texture to sugar with little to no aftertaste.[4][6][9] Some report a cooling sensation.[3][7] |
| D-Tagatose | Monosaccharide | ~0.92[10][11] | ~1.5[10] | Sucrose-like taste with no cooling effect or aftertaste.[12] Elicits a sweet taste without undesirable qualities like bitterness or astringency.[11][12] |
| L-Sorbose | Monosaccharide | Equivalent to sucrose[13] | Low-calorie (specific value not consistently reported) | Sweetness is similar to sucrose.[13][14] |
Temporal Profile of Sweetness
The perception of sweetness over time, known as the temporal profile, is a critical factor in mimicking the sensory experience of sucrose. This includes the rate of sweetness onset, the time to reach maximum intensity, and the duration of the sweet sensation.
-
D-Allulose (Psicose): The temporal profile of allulose is noted to be similar to that of sucrose, contributing to its clean, sugar-like taste.[15] Studies using Temporal Check-all-that-Apply (TCATA) methods have shown that while allulose can have some bitter, metallic, and chemical side tastes, it maintains a predominantly sweet profile.[16]
-
D-Tagatose: The sweetness profile of D-tagatose is described as being very similar to sucrose, suggesting a comparable temporal profile with a clean finish and no lingering aftertaste.[12]
-
L-Sorbose: Information on the specific temporal profile of L-sorbose is limited in the available literature, but its overall similarity to sucrose suggests a comparable onset and duration of sweetness.
Experimental Protocols
The quantitative data presented in this guide are derived from sensory evaluation studies employing standardized methodologies. Below are detailed protocols for two key experiments used to characterize sweetener profiles.
Protocol 1: Two-Alternative Forced Choice (2-AFC) Test for Relative Sweetness
Objective: To determine the concentration of a rare sugar that is equi-sweet to a standard sucrose solution.
Materials:
-
Purified water
-
Reference sucrose solutions (e.g., 5% and 10% w/v)
-
A series of solutions of the rare sugar of varying concentrations
-
Presentation vessels (e.g., coded cups)
-
Panel of trained sensory assessors (typically 15-20)
Procedure:
-
Panelist Training: Panelists are trained to identify and rate the intensity of sweet taste and to familiarize themselves with the 2-AFC procedure.
-
Sample Preparation: A range of concentrations of the rare sugar solution is prepared. The concentrations should bracket the anticipated equi-sweetness point to the sucrose reference.
-
Test Administration:
-
In each trial, a panelist is presented with two samples: one containing the sucrose reference and one containing a specific concentration of the rare sugar.
-
The panelist is instructed to identify which of the two samples is sweeter.
-
A "no-difference" option is typically not provided to force a choice.
-
-
Data Analysis: The proportion of times the rare sugar is chosen as sweeter is plotted against its concentration. The point at which the rare sugar is chosen as sweeter 50% of the time is considered the point of subjective equality (PSE), or the equi-sweet concentration.
-
Relative Sweetness Calculation: The relative sweetness is calculated as the ratio of the sucrose concentration to the equi-sweet concentration of the rare sugar.
Protocol 2: Time-Intensity (TI) Profiling
Objective: To measure the perceived intensity of sweetness over time.
Materials:
-
Equi-sweet solutions of sucrose and the rare sugar(s) as determined by methods like the 2-AFC test.
-
Data collection software capable of recording intensity ratings over time.
-
Panel of trained sensory assessors.
Procedure:
-
Panelist Training: Panelists are trained on the use of the time-intensity software and scale (e.g., a 15-cm line scale anchored with "no sweetness" and "very strong sweetness").
-
Sample Presentation: A panelist takes a standardized volume of the sample into their mouth, holds it for a specified time (e.g., 10 seconds), and then expectorates.
-
Data Recording:
-
The panelist starts recording their perceived sweetness intensity immediately upon taking the sample into their mouth.
-
They continuously rate the sweetness intensity over a set period (e.g., 60-120 seconds) by moving a cursor on the digital scale.
-
-
Data Analysis: The software generates time-intensity curves for each panelist and each sample. Key parameters are extracted from these curves:
-
Imax: Maximum perceived intensity.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sensation.
-
AUC: Area under the curve, representing the total sweetness perception.
-
These parameters are then averaged across panelists for each sweetener and compared.
-
Visualizations
Sweet Taste Signal Transduction Pathway
Caption: General signaling pathway for sweet taste perception.
Experimental Workflow for Sensory Evaluation
Caption: Workflow for comparative sensory analysis of sweeteners.
References
- 1. Sugar substitute - Wikipedia [en.wikipedia.org]
- 2. Allulose: What to Know [webmd.com]
- 3. Psicose, What is Psicose? About its Science, Chemistry and Structure [3dchem.com]
- 4. Is Allulose the Perfect Sweetener? | University Hospitals [uhhospitals.org]
- 5. Allulose: What It Is, Benefits, Risks, and More [healthline.com]
- 6. What is allulose? Benefits, safety and how it compares | MD Anderson Cancer Center [mdanderson.org]
- 7. Psicose - Wikipedia [en.wikipedia.org]
- 8. D-Psicose - American Chemical Society [acs.org]
- 9. D-Psicose Dosages And Benefits - FocusHerb [focusherb.com]
- 10. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemijournal.com [chemijournal.com]
- 13. Sorbose - Wikipedia [en.wikipedia.org]
- 14. Page loading... [guidechem.com]
- 15. Rare sugars: what are they and what can they do for you? | Tate & Lyle [tateandlyle.com]
- 16. Temporal sweetness and side tastes profiles of 16 sweeteners using temporal check-all-that-apply (TCATA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Psicose (D-Allulose): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory materials, including the rare sugar D-Psicose (also known as D-Allulose), is a critical component of laboratory safety and environmental responsibility. While D-Psicose is generally recognized as safe (GRAS) for use in food products by the U.S. Food and Drug Administration, specific environmental impact data regarding its disposal is limited.[1][2] Therefore, a cautious approach adhering to standard laboratory chemical disposal procedures is essential.
This guide provides a procedural, step-by-step approach to the proper disposal of D-Psicose in a laboratory setting, ensuring the safety of personnel and minimizing environmental impact.
Key Safety and Physical Properties
A summary of the key safety and physical data for D-Psicose is presented below. This information is critical for handling the substance safely during disposal procedures.
| Property | Data | Source |
| Appearance | White to almost white powder or crystal | [3] |
| Molecular Formula | C6H12O6 | [3][4] |
| Molecular Weight | 180.16 g/mol | [3][4] |
| Melting Point | 109 °C / 228.2 °F | [3] |
| Solubility | Soluble in water, ethanol, and methanol. Insoluble in acetone. | |
| Stability | Stable under normal conditions. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2). | [3] |
General Laboratory Chemical Disposal Principles for D-Psicose
In the absence of specific disposal protocols for D-Psicose, the following general principles for laboratory chemical disposal should be strictly followed. These steps are based on information from Safety Data Sheets (SDS) and standard laboratory safety practices.
Step 1: Personal Protective Equipment (PPE)
Before handling D-Psicose for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles.
-
Chemical-resistant gloves.
-
A laboratory coat.
Step 2: Containment of Spills
In the event of a spill, take the following measures:
-
Avoid Dust Formation : If dealing with powdered D-Psicose, prevent it from becoming airborne.[1][3]
-
Ventilation : Ensure adequate ventilation in the area.[1][3]
-
Containment : Prevent further spillage or leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Cleanup : Sweep up and shovel the spilled material into a suitable, closed container for disposal.[3]
Step 3: Preparing for Disposal
-
Collection : Collect waste D-Psicose in a clearly labeled, sealed container.
-
Labeling : The label should include the chemical name ("D-Psicose" or "D-Allulose") and any other information required by your institution's waste management program.
Step 4: Disposal
-
Consult Local Regulations : The primary step is to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal. Disposal regulations can vary significantly by location.
-
Non-Hazardous Waste Stream : In many cases, small quantities of non-hazardous sugars like D-Psicose can be disposed of in the regular solid waste stream, provided they are securely contained and local regulations permit it. However, given the lack of ecological data for D-Psicose, this should be confirmed with your EHS department.[1]
-
Avoid Drain Disposal : Do not dispose of D-Psicose down the drain.[1] While it is soluble in water, the lack of data on its environmental fate and potential impact on aquatic life makes this an irresponsible disposal method.[1]
-
Professional Waste Disposal : For larger quantities, or if required by your institution, arrange for disposal through a licensed chemical waste disposal company.
Logical Workflow for D-Psicose Disposal
The following diagram illustrates the decision-making process for the proper disposal of D-Psicose in a laboratory setting.
Caption: Decision workflow for the proper disposal of D-Psicose.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet for D-Psicose before handling and disposing of the material.
References
Personal protective equipment for handling D-Psicose-d
This guide provides crucial safety and logistical information for laboratory personnel handling D-Psicose (also known as D-Allulose). Adherence to these procedures is vital for ensuring a safe laboratory environment and proper management of this compound.
Personal Protective Equipment (PPE)
When handling D-Psicose, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses or goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for handling the solid form and its solutions.[2] |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to prevent skin contact with the solid material.[1] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust formation is significant, a NIOSH-approved respirator for dusts may be used.[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps for the safe handling of D-Psicose from receipt to use in experimental protocols.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, dry, cool, and well-ventilated area.[2] Some suppliers recommend refrigeration.[1]
-
Keep D-Psicose away from strong oxidizing agents, as they are incompatible.[1]
2. Weighing and Preparation of Solutions:
-
Conduct all weighing and solution preparation in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any airborne dust.[2]
-
Before handling, ensure you are wearing the appropriate PPE (safety glasses, gloves, and a lab coat).
-
To minimize dust formation, handle the solid material gently.[1]
-
If preparing a solution, slowly add the D-Psicose to the solvent (e.g., water) while stirring to facilitate dissolution and prevent splashing. D-Psicose is soluble in water.
3. Experimental Use:
-
Handle all solutions containing D-Psicose with the same care as the solid material, using appropriate PPE.
-
Avoid generating aerosols or mists from solutions.
-
In case of accidental contact, follow the first-aid measures outlined below.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][3] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove any contaminated clothing.[2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[1][3] |
| Inhalation | If dust is inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
Disposal Plan
Proper disposal of D-Psicose and its waste is essential to prevent environmental contamination.
-
Solid Waste: Collect solid D-Psicose waste and any contaminated materials (e.g., weighing paper, gloves) in a designated, sealed container.[1][2]
-
Liquid Waste: Aqueous solutions of D-Psicose can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. For solutions containing other hazardous materials, dispose of them as chemical waste following institutional guidelines.
-
General Guidance: Adhere to all federal, state, and local regulations for chemical disposal. Do not let the chemical enter drains if it can be avoided, and prevent discharge into the environment.[2]
D-Psicose Safe Handling Workflow
Caption: Workflow for the safe handling of D-Psicose.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
